LU-002i
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H52N4O7 |
|---|---|
Molecular Weight |
640.8 g/mol |
IUPAC Name |
(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide |
InChI |
InChI=1S/C35H52N4O7/c1-23(36-31(40)21-39-15-17-45-18-16-39)33(42)38-30(19-24-11-13-27(44-3)14-12-24)34(43)37-29(32(41)35(2)22-46-35)20-26-9-6-8-25-7-4-5-10-28(25)26/h11-14,23,25-26,28-30H,4-10,15-22H2,1-3H3,(H,36,40)(H,37,43)(H,38,42)/t23-,25?,26?,28?,29-,30-,35+/m0/s1 |
InChI Key |
IJXUVRJYZJRYCL-BGPVXCRASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CC2CCCC3C2CCCC3)C(=O)[C@]4(CO4)C)NC(=O)CN5CCOCC5 |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2CCCC3C2CCCC3)C(=O)C4(CO4)C)NC(=O)CN5CCOCC5 |
Origin of Product |
United States |
Foundational & Exploratory
what is LU-002i mechanism of action
An in-depth guide to the mechanism of action of LU-002i, a selective inhibitor of the immunoproteasome subunit β2i.
Introduction
This compound is a potent and selective small molecule inhibitor targeting the β2i (also known as MECL-1) subunit of the human immunoproteasome.[1][2] Chemically, it is classified as a peptide epoxyketone.[3][4] Its mechanism of action involves the irreversible covalent modification of the active site of its target, leading to the specific inhibition of the proteasome's trypsin-like activity.[2] Developed from the scaffold of the broader proteasome inhibitor ONX 0914, this compound achieves its pronounced selectivity for the β2i subunit through the strategic incorporation of a bulky decahydronaphthalene (decalin) residue at the P1 position of the peptide backbone. This specificity makes this compound a valuable research tool for dissecting the distinct biological roles of the immunoproteasome subunits and a potential therapeutic lead for autoimmune and inflammatory diseases.
Core Mechanism of Action: Covalent Inhibition
The primary mechanism of action of this compound is the irreversible inhibition of the β2i proteasome subunit's catalytic activity. This is achieved through a covalent bonding mechanism mediated by its α',β'-epoxyketone "warhead".
-
Targeting the Active Site: The proteasome's proteolytic activity resides in the N-terminal threonine (Thr1) residue of its catalytic β-subunits. The hydroxyl group of this threonine acts as the primary nucleophile in the peptide bond hydrolysis reaction.
-
Covalent Modification: this compound is designed to mimic a natural peptide substrate, allowing it to enter the catalytic chamber and bind to the active site. Once positioned, the Thr1 hydroxyl group performs a nucleophilic attack on one of the epoxide carbons of the this compound warhead. This attack opens the strained epoxide ring and forms a stable ester bond, which is followed by the formation of a six-membered morpholine ring adduct. This covalent modification is essentially irreversible, permanently inactivating the catalytic subunit.
Basis of Subunit Selectivity
The defining characteristic of this compound is its high selectivity for the immunoproteasome subunit β2i over its constitutive counterpart, β2c. This selectivity is not derived from the reactive warhead, but from the peptide component of the inhibitor, specifically the bulky P1 side chain.
-
Structural Differences in Substrate Pockets: While the β2i and β2c subunits are highly homologous, subtle differences exist in the architecture of their S1 substrate-binding pockets. The S1 pocket of the β2i subunit is more flexible and can more readily accommodate large, hydrophobic residues.
-
Role of the P1 Decalin Moiety: this compound was engineered by installing a large decalin group at the P1 position. This bulky moiety fits favorably into the adaptable S1 pocket of β2i. In contrast, the S1 pocket of the β2c subunit is more rigid, leading to steric hindrance that disfavors the binding of this compound. This differential binding affinity is the primary determinant of the observed selectivity.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound has been quantified using various in vitro assays, primarily competitive activity-based protein profiling (ABPP). The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency and selectivity.
| Target Subunit | IC₅₀ Value (nM) | Assay Conditions / Cell Line | Reference(s) |
| β2i (MECL-1) | 220 | Competitive ABPP | |
| β2i (MECL-1) | 180 | Competitive ABPP in Raji cell lysates | |
| β2c | 2,500 | Not specified | |
| β2c | 12,100 | Competitive ABPP in Raji cell lysates | |
| Selectivity (β2c/β2i) | ~45-fold to 70-fold | Calculated from IC₅₀ values |
Experimental Protocols
The key experimental technique used to determine the potency and selectivity of this compound is Competitive Activity-Based Protein Profiling (ABPP) .
Principle of Competitive ABPP
ABPP is a powerful chemical proteomic method used to assess the engagement of an inhibitor with its target enzyme in a complex biological sample (e.g., cell lysate). The assay measures the ability of an unlabeled inhibitor (this compound) to compete with a fluorescently-tagged, broad-spectrum activity-based probe (ABP) for binding to the active sites of proteasome subunits. A reduction in fluorescent signal from a specific subunit corresponds to its inhibition by the test compound.
Detailed Methodology
-
Sample Preparation: Prepare whole-cell lysates from a relevant cell line, such as the human B-cell lymphoma line Raji, which expresses both constitutive and immunoproteasomes.
-
Inhibitor Incubation: Aliquots of the cell lysate are incubated with varying concentrations of this compound for a defined period (e.g., 60 minutes) at 37°C to allow for target engagement. A control sample with vehicle (e.g., DMSO) is included.
-
Probe Labeling: A broad-spectrum, fluorescently-tagged proteasome ABP (e.g., a Bodipy-tagged epoxyketone) is added to all samples and incubated for an additional period (e.g., 60 minutes). This probe will covalently label the active sites of any proteasome subunits not already blocked by this compound.
-
Denaturation and Separation: The reactions are quenched by adding SDS-PAGE loading buffer. The proteins are then denatured by boiling and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization and Quantification: The gel is scanned using a fluorescence laser scanner at the appropriate wavelength for the probe's fluorophore. The fluorescent bands corresponding to the different proteasome subunits (which migrate at distinct molecular weights) are identified.
-
Data Analysis: The fluorescence intensity of each band is quantified. The intensity in the this compound-treated samples is compared to the vehicle control. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Downstream Signaling and Cellular Consequences
By selectively inhibiting the β2i subunit, this compound disrupts the normal function of the immunoproteasome, which is predominantly expressed in cells of the lymphatic system. This has significant downstream consequences for immune signaling pathways.
-
Antigen Presentation: The immunoproteasome plays a crucial role in generating peptide fragments from foreign and endogenous proteins for presentation by MHC class I molecules, a key step in initiating adaptive immune responses by cytotoxic T-lymphocytes. Inhibition of β2i alters the repertoire of peptides produced, thereby modulating T-cell responses.
-
Cytokine Production: The activity of the immunoproteasome is linked to the regulation of pro-inflammatory cytokine production.
-
NF-κB Pathway Regulation: A major pathway affected by proteasome inhibition is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκB. Upon receiving an upstream signal, IκB is phosphorylated and then ubiquitinated, which targets it for degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and survival genes. By blocking the proteasome, inhibitors like this compound prevent the degradation of IκB, thus trapping NF-κB in the cytoplasm and suppressing its activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Design of Inhibitors Selective for Human Proteasome β2c or β2i Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
LU-002i: A Technical Guide to the Selective β2i Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in maintaining cellular homeostasis. The 26S proteasome, the central enzyme of this pathway, is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. In higher vertebrates, a specialized form of the proteasome, the immunoproteasome, is predominantly expressed in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like interferon-γ (IFN-γ). The immunoproteasome contains three distinct catalytic β-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1c, β2c, and β5c). These specialized subunits alter the proteolytic activity of the proteasome, enhancing its ability to generate antigenic peptides for presentation by MHC class I molecules, thereby playing a crucial role in the immune response.[1][2][3]
LU-002i is a potent and selective inhibitor of the β2i (MECL-1) subunit of the human immunoproteasome.[4][5] As an epoxyketone-based inhibitor, this compound offers a valuable tool for dissecting the specific biological roles of the β2i subunit and presents a potential therapeutic avenue for targeting diseases with immunoproteasome involvement. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, experimental protocols for its characterization, and its impact on key cellular signaling pathways.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency and selectivity of this compound have been characterized against the six catalytic subunits of the human constitutive proteasome (cCP) and immunoproteasome (iCP). The following table summarizes the half-maximal inhibitory concentrations (IC50) as determined by competitive activity-based protein profiling (ABPP) in Raji cell lysates.
| Proteasome Subunit | IC50 (nM) |
| Immunoproteasome (iCP) | |
| β1i (LMP2) | >100,000 |
| β2i (MECL-1) | 220 |
| β5i (LMP7) | >100,000 |
| Constitutive Proteasome (cCP) | |
| β1c | >100,000 |
| β2c | 9,900 |
| β5c | >100,000 |
Data sourced from Xin, B.-T., et al. (2019).
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's effects.
Competitive Activity-Based Protein Profiling (ABPP) for IC50 Determination
This protocol outlines a general workflow for determining the IC50 of a proteasome inhibitor like this compound using a competitive ABPP approach.
Materials:
-
Cell line expressing both constitutive and immunoproteasomes (e.g., Raji cells)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 2 mM ATP)
-
This compound stock solution (in DMSO)
-
Activity-based probe (ABP) specific for proteasome subunits (e.g., a fluorescently tagged or biotinylated broad-spectrum proteasome probe)
-
SDS-PAGE gels and buffers
-
Fluorescence scanner or streptavidin-HRP and chemiluminescence detection reagents
Procedure:
-
Cell Lysate Preparation: Harvest cells and prepare a whole-cell lysate by sonication or douncing in ice-cold lysis buffer. Determine the protein concentration of the lysate.
-
Inhibitor Incubation: In a microcentrifuge tube, pre-incubate a fixed amount of cell lysate with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30-60 minutes) at 37°C to allow for target engagement.
-
Probe Labeling: Add the activity-based probe to the inhibitor-treated lysates and incubate for a further specified time (e.g., 30-60 minutes) at 37°C. The probe will covalently label the active sites of the proteasome subunits that are not blocked by this compound.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples. Separate the proteins by SDS-PAGE.
-
Detection and Analysis:
-
For fluorescent probes, visualize the labeled proteasome subunits directly using a fluorescence gel scanner.
-
For biotinylated probes, transfer the proteins to a membrane, probe with streptavidin-HRP, and detect using a chemiluminescent substrate.
-
-
Quantification: Quantify the signal intensity of the bands corresponding to the proteasome subunits. The decrease in signal intensity in the presence of this compound is proportional to the inhibition of the respective subunit.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Proteasome Activity Assay (Proteasome-Glo™ Assay)
This protocol describes the measurement of proteasome activity in cell lysates or intact cells using a commercially available luminescent assay.
Materials:
-
Cells or cell lysates to be assayed
-
This compound
-
Proteasome-Glo™ Assay System (Promega) containing a luminogenic proteasome substrate specific for the desired activity (e.g., Suc-LLVY-Glo™ for chymotrypsin-like activity)
-
Opaque-walled multiwell plates
-
Luminometer
Procedure:
-
Sample Preparation:
-
For Cell Lysates: Prepare cell lysates as described in the ABPP protocol.
-
For Intact Cells: Seed cells in an opaque-walled multiwell plate and allow them to adhere overnight.
-
-
Inhibitor Treatment: Treat the cells or lysates with various concentrations of this compound or vehicle control for the desired time.
-
Assay Reagent Preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Luminescent Reaction: Add the prepared Proteasome-Glo™ reagent to each well of the multiwell plate containing the treated samples.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow for the proteasome to cleave the substrate and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A decrease in the luminescent signal in this compound-treated samples compared to the control indicates inhibition of proteasome activity.
Cell Viability Assay (MTT Assay)
This protocol details the assessment of cell viability and cytotoxicity of this compound using a colorimetric MTT assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.
Western Blot for Ubiquitinated Proteins
This protocol describes the detection of the accumulation of ubiquitinated proteins following proteasome inhibition by this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (RIPA buffer or similar) supplemented with protease and deubiquitinase inhibitors (e.g., NEM)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: An accumulation of high molecular weight smeared bands in the lanes of this compound-treated samples indicates an increase in polyubiquitinated proteins due to proteasome inhibition.
Signaling Pathways and Experimental Workflows
The selective inhibition of the β2i subunit of the immunoproteasome by this compound can have significant downstream effects on cellular signaling and function, particularly in immune cells.
Impact on NF-κB Signaling Pathway
The role of the immunoproteasome in the canonical NF-κB pathway is a subject of ongoing research. While the constitutive proteasome is known to be essential for the degradation of IκBα, leading to the activation of NF-κB, the specific contribution of the β2i subunit is less clear. Selective inhibition of β2i with this compound allows for the precise investigation of its role in this critical inflammatory pathway. A potential mechanism involves the altered processing of IκBα or other regulatory proteins in the NF-κB cascade.
Caption: Potential impact of this compound on the NF-κB signaling pathway.
Modulation of MHC Class I Antigen Presentation
The immunoproteasome is specialized in generating peptides with C-terminal hydrophobic or basic residues, which are optimal for binding to MHC class I molecules. The β2i subunit, with its trypsin-like activity, preferentially cleaves after basic residues. By selectively inhibiting β2i, this compound can alter the repertoire of peptides generated from endogenous proteins, potentially leading to a change in the antigenic landscape presented on the cell surface to cytotoxic T lymphocytes (CTLs).
References
- 1. The role of the proteasome in the generation of MHC class I ligands and immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Role of the Immunoproteasome in Protein Homeostasis [mdpi.com]
- 3. Emerging roles of immunoproteasomes beyond MHC class I antigen processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Inhibitors Selective for Human Proteasome β2c or β2i Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Synthesis of LU-002i: A Selective Inhibitor of the Immunoproteasome Subunit β2i
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in maintaining protein homeostasis and regulating a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this system, exists in several forms. The constitutive proteasome (cCP) is ubiquitously expressed, while the immunoproteasome (iCP) is predominantly found in cells of hematopoietic origin and can be induced in other cells by pro-inflammatory stimuli. The iCP contains three distinct catalytic subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1c, β2c, and β5c). This differential expression and substrate specificity make the iCP an attractive therapeutic target for autoimmune diseases and certain cancers. LU-002i has emerged as a valuable chemical probe for studying the specific roles of the β2i subunit, demonstrating high selectivity over its constitutive counterpart, β2c. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.
Discovery of this compound: A Structure-Based Design Approach
The discovery of this compound was the result of a systematic structure-based design and screening effort aimed at identifying selective inhibitors for the β2 subunits of the human proteasome.[1][2] The high structural similarity between the β2c and β2i subunits presented a significant challenge for the development of selective inhibitors.[2]
The development of this compound was guided by lead structures such as the vinyl sulfone inhibitor LU-102 and the epoxyketone ONX 0914 (also known as PR-957).[2] A focused library of compounds was synthesized and screened, leading to the identification of the epoxyketone this compound (also referred to as compound 5 in the primary literature) as a potent and selective inhibitor of the β2i subunit.[1]
Experimental Workflow for the Discovery of this compound
Synthesis of this compound
This compound is a peptide epoxyketone. The initial synthesis reported in the literature produced this compound as a mixture of stereoisomers, particularly concerning the decalin moiety. Subsequent studies focused on the synthesis of stereomerically pure analogues to determine the active stereoisomer.
General Synthetic Scheme
The synthesis of peptide epoxyketones like this compound generally involves the coupling of peptide fragments followed by the introduction of the epoxyketone warhead. The detailed, step-by-step protocol is often found in the supplementary information of the primary research articles. The core structure involves a peptide backbone coupled to a decalinalanine residue at the P1 position and is capped with an N-terminal morpholine group.
A representative, though not fully detailed, synthetic approach would involve:
-
Synthesis of the P1 Decalin-Alanine Residue: This is a key and complex part of the synthesis, and as mentioned, was initially produced as a mix of stereoisomers.
-
Peptide Coupling: Standard solid-phase or solution-phase peptide synthesis techniques are used to assemble the peptide backbone.
-
Introduction of the Epoxyketone: The epoxyketone "warhead" is typically introduced at the C-terminus of the peptide chain.
-
N-terminal Capping: The final step involves the addition of the morpholine group to the N-terminus.
Biological Activity and Data Presentation
This compound is a potent and selective inhibitor of the β2i subunit of the human immunoproteasome. Its inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50).
| Compound | Target Subunit | IC50 (nM) | Selectivity (β2c/β2i) |
| This compound | β2i | 220 | 45-fold |
| β2c | ~10,000 | ||
| β1c | > 100,000 | ||
| β1i | > 100,000 | ||
| β5c | > 100,000 | ||
| β5i | > 100,000 |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
The inhibitory activity and selectivity of this compound were determined using a competitive activity-based protein profiling (ABPP) assay. This technique utilizes activity-based probes (ABPs) that covalently bind to the active sites of enzymes.
Protocol Outline:
-
Cell Lysate Preparation: Cell lysates (e.g., from Raji cells, which express the immunoproteasome) are prepared.
-
Inhibitor Incubation: The cell lysate is incubated with varying concentrations of the inhibitor (this compound) for a defined period to allow for target engagement.
-
ABP Labeling: A broad-spectrum proteasome ABP (often fluorescently tagged) is added to the lysate. The ABP will label the active sites of proteasome subunits that are not blocked by the inhibitor.
-
SDS-PAGE and Fluorescence Scanning: The proteins in the lysate are separated by SDS-PAGE, and the gel is scanned for fluorescence. The intensity of the fluorescent signal for each proteasome subunit is inversely proportional to the inhibitory activity of the compound at that concentration.
-
IC50 Determination: The IC50 values are calculated by plotting the fluorescence intensity against the inhibitor concentration.
ABPP Experimental Workflow
References
The Role of LU-002i in Immunoproteasome Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significance and application of LU-002i, a selective inhibitor of the β2i (MECL-1) subunit of the human immunoproteasome. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory profile, and detailed experimental protocols for its use in research, serving as a valuable resource for scientists in immunology, oncology, and drug discovery.
Introduction to this compound and the Immunoproteasome
The proteasome is a critical cellular machinery responsible for protein degradation, playing a vital role in maintaining protein homeostasis and regulating numerous cellular processes.[1] In immune cells, a specialized form of the proteasome, known as the immunoproteasome, is predominantly expressed.[2] The immunoproteasome contains three distinct catalytic subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1c, β2c, and β5c).[2] This alteration in subunit composition results in different cleavage preferences, optimizing the generation of peptides for MHC class I antigen presentation and influencing cytokine production and T-cell differentiation.[3][4]
Selective inhibition of individual immunoproteasome subunits is a key strategy to dissect their specific biological functions and to develop targeted therapies for autoimmune diseases and certain cancers. This compound has emerged as a valuable chemical tool for specifically investigating the role of the β2i subunit.
This compound is a potent and selective epoxyketone-based inhibitor of the human immunoproteasome subunit β2i. It was developed from the structural blueprint of the broader immunoproteasome inhibitor ONX-0914. Originally synthesized as a mixture of diastereomers, subsequent studies identified the active stereoisomer. Its high selectivity allows for the precise interrogation of the β2i subunit's function in various cellular and disease contexts.
Quantitative Inhibitory Profile of this compound
The inhibitory activity and selectivity of this compound have been characterized using competitive activity-based protein profiling (ABPP). The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the six catalytic subunits of the human constitutive proteasome (cCP) and immunoproteasome (iCP).
| Proteasome Subunit | Target | IC50 (µM) | Selectivity (Fold) |
| Immunoproteasome | β2i (MECL-1) | 0.22 | - |
| β1i (LMP2) | >100 | >455 | |
| β5i (LMP7) | >100 | >455 | |
| Constitutive Proteasome | β2c | 9.9 | 45 |
| β1c | >100 | >455 | |
| β5c | >100 | >455 |
Data sourced from Xin, B.-T., et al. (2019).
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound (Compound 5)
A detailed, step-by-step synthesis protocol for this compound is typically found in the supplementary materials of the primary research article describing its development. Researchers are advised to consult this source for precise reagent quantities, reaction conditions, and purification methods. The general synthetic strategy involves a multi-step process starting from commercially available materials to construct the peptide-like backbone and the epoxyketone warhead.
Determination of Inhibitor Potency and Selectivity using Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to determine the IC50 values and selectivity of inhibitors against active enzymes in a complex biological sample.
Materials:
-
Cell lines expressing both constitutive and immunoproteasomes (e.g., Raji cells)
-
This compound and other inhibitors of interest
-
Activity-based probes (ABPs) for proteasome subunits (e.g., fluorescently tagged or biotinylated pan-reactive or subunit-specific probes)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5% CHAPS)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner or streptavidin-HRP for western blotting
Protocol:
-
Cell Lysate Preparation: Harvest cells and prepare a whole-cell lysate by sonication or douncing in lysis buffer. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Inhibitor Incubation: Aliquot the cell lysate and pre-incubate with a serial dilution of this compound (or other inhibitors) for 30-60 minutes at 37°C. A DMSO control (vehicle) must be included.
-
Probe Labeling: Add the activity-based probe to each reaction and incubate for a specified time (e.g., 30-60 minutes) at 37°C. The concentration of the ABP should be optimized to achieve sufficient labeling of the target subunits without causing non-specific binding.
-
SDS-PAGE and Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization:
-
For fluorescent probes, visualize the labeled proteasome subunits directly using a fluorescence gel scanner.
-
For biotinylated probes, transfer the proteins to a membrane and detect the labeled subunits using streptavidin conjugated to horseradish peroxidase (HRP) followed by chemiluminescence detection.
-
-
Data Analysis: Quantify the band intensities for each proteasome subunit at different inhibitor concentrations. The intensity of the signal is inversely proportional to the activity of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Hypothetical In Vivo Efficacy Study in a Mouse Model of Autoimmune Disease
While to date, there are no published in vivo studies specifically using this compound, this hypothetical protocol is based on established methods for evaluating other immunoproteasome inhibitors in preclinical models.
Animal Model:
-
A suitable mouse model for the autoimmune disease of interest (e.g., imiquimod-induced psoriasis model in C57BL/6 mice or experimental autoimmune encephalomyelitis (EAE) model in SJL/J mice).
Materials:
-
This compound
-
Vehicle for formulation (e.g., 10% sulfobutylether-β-cyclodextrin in 10 mM sodium citrate, pH 6.0)
-
Disease induction agent (e.g., imiquimod cream or MOG35-55 peptide for EAE)
Protocol:
-
Animal Acclimatization and Grouping: Acclimatize the mice to the facility for at least one week. Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Disease Induction: Induce the autoimmune disease according to the established protocol for the chosen model.
-
Inhibitor Administration:
-
Route: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection are common routes.
-
Dose and Schedule: Based on studies with similar compounds like ONX-0914, a starting dose could be in the range of 10 mg/kg, administered on alternate days. Dose-response studies should be performed to determine the optimal dose.
-
-
Monitoring and Endpoints:
-
Clinical Scoring: Monitor the mice daily for clinical signs of disease (e.g., skin thickness and inflammation score for psoriasis, clinical score for EAE).
-
Histological Analysis: At the end of the study, collect relevant tissues (e.g., skin, spinal cord) for histological analysis to assess inflammation and tissue damage.
-
Immunophenotyping: Isolate immune cells from draining lymph nodes, spleen, or the site of inflammation and analyze by flow cytometry to assess the frequency and activation state of different T-cell subsets (e.g., Th1, Th17).
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-17, TNF-α) in serum or tissue homogenates by ELISA or multiplex assay.
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests to determine the significance of the observed effects of this compound treatment compared to the vehicle control.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Inhibitor Profiling
Caption: Workflow for determining IC50 values using competitive ABPP.
Putative Signaling Consequences of β2i Inhibition
The precise downstream signaling cascade initiated by the selective inhibition of the β2i subunit is an active area of research. However, based on the known functions of the immunoproteasome, we can propose a logical relationship of potential downstream effects. The immunoproteasome is known to influence the NF-κB signaling pathway and the production of various cytokines that are crucial for T-cell differentiation and activation.
Caption: Potential signaling consequences of selective β2i inhibition by this compound.
Conclusion
This compound is a highly selective and potent inhibitor of the β2i subunit of the human immunoproteasome. Its specificity makes it an invaluable tool for elucidating the distinct roles of this catalytic subunit in immune regulation and disease pathogenesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies, paving the way for new discoveries in the field of immunoproteasome biology and the development of novel therapeutic strategies. Further research, particularly in vivo studies and detailed signaling pathway analysis, will continue to unravel the full potential of targeting the β2i subunit with inhibitors like this compound.
References
- 1. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 2. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Function of the β2i Subunit and its Selective Inhibition by LU-002i
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The immunoproteasome is a specialized variant of the proteasome complex, critical for cellular immune responses and protein homeostasis under inflammatory conditions. Its catalytic core contains three distinct subunits—β1i, β2i, and β5i—that replace their constitutive counterparts. The β2i subunit (also known as MECL-1 or PSMB10) possesses trypsin-like activity and plays a crucial role in generating specific peptide fragments for MHC class I antigen presentation. Understanding its precise function is paramount for immunology and the development of targeted therapeutics for autoimmune diseases and cancer. LU-002i is a potent and selective small molecule inhibitor of the β2i subunit, serving as an invaluable chemical tool for elucidating its biological roles. This guide provides a comprehensive overview of the β2i subunit, the mechanism of this compound, and the experimental protocols used for its characterization.
The Immunoproteasome and the β2i Subunit
The 26S proteasome is the primary engine for regulated protein degradation in eukaryotic cells.[1] In response to pro-inflammatory stimuli such as interferon-gamma (IFN-γ) and oxidative stress, cells express inducible catalytic subunits that assemble into a specialized form known as the immunoproteasome.[2][3] This variant is constitutively expressed in immune cells like T cells and B cells.[4]
In the immunoproteasome, the standard catalytic subunits β1, β2, and β5 are replaced by their inducible counterparts:
-
β1i (LMP2, PSMB9) replaces β1 (caspase-like activity).
-
β2i (MECL-1, PSMB10) replaces β2 (trypsin-like activity).[5]
-
β5i (LMP7, PSMB8) replaces β5 (chymotrypsin-like activity).
The assembly process is hierarchical; the incorporation of β1i is a prerequisite for the addition of the β2i subunit. The primary function of the immunoproteasome is to cleave ubiquitinated proteins into shorter peptides that are subsequently presented by the MHC I complex to cytotoxic T cells, a cornerstone of the adaptive immune response. While the enzymatic specificities are broadly similar to their constitutive counterparts, the cleavage patterns of the immunosubunits are altered, favoring the production of peptides that bind efficiently to MHC class I molecules. The β2i subunit, with its trypsin-like activity, preferentially cleaves peptide bonds after basic residues.
Beyond its canonical role in antigen presentation, emerging evidence suggests the immunoproteasome, and specifically the β2i subunit, is involved in other cellular processes. For instance, it has been shown to play a protective role against myocardial ischemia/reperfusion injury by modulating mitochondrial dynamics.
This compound: A Selective β2i Inhibitor
The development of subunit-selective proteasome inhibitors is crucial for dissecting the specific functions of each catalytic site. Due to the high structural similarity between the β2c (constitutive) and β2i (inducible) subunits, designing selective inhibitors has been a significant challenge.
This compound is an epoxyketone-based, irreversible inhibitor developed through structure-based design and library screening. It demonstrates significant selectivity for the β2i subunit over its constitutive counterpart, β2c, making it a valuable tool for biological investigation.
Quantitative Data on Inhibitor Potency
The potency and selectivity of this compound have been quantified using biochemical assays, primarily competitive activity-based protein profiling (ABPP). The half-maximal inhibitory concentration (IC₅₀) is a key metric for inhibitor potency.
| Compound | Target Subunit | IC₅₀ (nM) | Selectivity | Reference |
| This compound | β2i | 220 | 45-fold over β2c | |
| This compound | β2c | ~9900 | - | |
| LU-002c | β2c | 8 | 40-fold over β2i | |
| LU-102 | β2c / β2i | Similar Potency | Non-selective (β2) |
Key Experimental Protocols
The characterization of this compound relies heavily on activity-based protein profiling (ABPP), a powerful chemoproteomic technique to assess enzyme activity directly in complex biological samples.
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to determine the IC₅₀ values of an inhibitor by measuring its ability to compete with a broad-spectrum, fluorescently-tagged activity-based probe (ABP) for binding to the active site of the target enzyme.
Objective: To determine the potency and selectivity of this compound against proteasome subunits in cell lysates.
Materials:
-
Cell line expressing both constitutive and immunoproteasomes (e.g., Raji lymphoma cells).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP).
-
This compound stock solution (in DMSO).
-
Broad-spectrum proteasome activity-based probe (e.g., Me4BodipyFL-Ahx3Leu3-VS).
-
SDS-PAGE reagents and equipment.
-
Fluorescence gel scanner.
Methodology:
-
Cell Lysate Preparation:
-
Harvest Raji cells and wash with cold PBS.
-
Resuspend the cell pellet in lysis buffer and lyse via sonication or Dounce homogenization on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and determine protein concentration using a BCA or Bradford assay.
-
-
Inhibitor Incubation:
-
Dilute the cell lysate to a final concentration of 1 mg/mL.
-
Aliquot the lysate into microcentrifuge tubes.
-
Add this compound at a range of final concentrations (e.g., from 1 nM to 50 µM) to the lysates. Include a DMSO-only vehicle control.
-
Incubate the samples for 30-60 minutes at 37°C to allow the inhibitor to bind to its target.
-
-
Probe Labeling:
-
Add the fluorescent activity-based probe to each sample at a final concentration of ~200-500 nM.
-
Incubate for 1-2 hours at 37°C. The probe will label the active sites of proteasome subunits that were not blocked by this compound.
-
-
Analysis:
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Scan the gel using a fluorescence scanner at the appropriate wavelength for the probe's fluorophore.
-
Quantify the fluorescence intensity of the bands corresponding to the different proteasome subunits (β2i, β2c, etc.).
-
Plot the remaining activity (fluorescence intensity) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion
The β2i subunit is an integral component of the immunoproteasome, with a well-established role in shaping the peptide repertoire for adaptive immunity and emerging functions in other critical cellular pathways. The development of this compound as a potent and selective inhibitor provides an essential chemical tool for researchers. Its use allows for the precise interrogation of β2i function in health and disease, paving the way for novel therapeutic strategies targeting the immunoproteasome in autoimmune disorders, cancers, and inflammatory conditions. The continued application of advanced methodologies like activity-based protein profiling will further refine our understanding of this critical enzyme and its network of interactions.
References
- 1. Structure and Function of the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoproteasome - Wikipedia [en.wikipedia.org]
- 3. Subunit specific inhibitors of proteasomes and their potential for immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Functional and Mechanistic Roles of Immunoproteasome Subunits in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
LU-002i: A Deep Dive into its Role in Selective Proteasome Inhibition and Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LU-002i, a selective inhibitor of the immunoproteasome subunit β2i. We will delve into its mechanism of action, present key quantitative data, and outline the experimental methodologies used in its characterization. This document is intended to serve as a valuable resource for researchers in the fields of drug discovery, cell biology, and immunology.
Introduction to Proteasome Inhibition and this compound
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cellular processes such as signal transduction, cell cycle control, and apoptosis.[1] The 26S proteasome is a large multi-protein complex responsible for the degradation of ubiquitinated proteins. It is composed of a 20S core particle, which contains the catalytic active sites, and a 19S regulatory particle.
In mammals, there are two major types of proteasomes: the constitutive proteasome (cCP) and the immunoproteasome (iCP). The iCP is primarily expressed in cells of hematopoietic origin and is involved in MHC class I antigen presentation. The catalytic subunits of the cCP are β1c, β2c, and β5c, while the iCP contains the alternative catalytic subunits β1i (LMP2), β2i (MECL1), and β5i (LMP7). The distinct substrate specificities of these subunits have made them attractive targets for selective inhibitors.
This compound is a novel epoxyketone-based inhibitor that demonstrates high selectivity for the β2i subunit of the human immunoproteasome.[2][3] Its development has provided a valuable tool for studying the specific roles of the β2i subunit in various cellular processes and pathological conditions.
Mechanism of Action
This compound functions as a selective inhibitor of the β2i subunit of the immunoproteasome. Its mechanism relies on the formation of a covalent bond with the N-terminal threonine residue of the active site. The selectivity of this compound for β2i over its constitutive counterpart, β2c, is attributed to specific interactions between the inhibitor and amino acid residues within the S1 substrate-binding pocket of the β2i subunit.[2][3]
The following diagram illustrates the general mechanism of proteasome inhibition leading to protein degradation disruption.
Caption: Mechanism of proteasome inhibition by this compound.
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified using various biochemical and cell-based assays. The following tables summarize the key findings from studies on this compound and related compounds.
| Compound | Target Subunit | IC50 (nM) | Selectivity (fold) | Reference |
| This compound (5) | β2i | 220 | 45 (over β2c) | |
| LU-002c (4) | β2c | 8 | 40 (over β2i) | |
| LU-102 (1) | β2c/β2i | - | - | |
| ONX 0914 (3) | β5i | - | - |
Table 1: Inhibitory Potency and Selectivity of this compound and Related Compounds. IC50 values were determined by competitive activity-based protein profiling (ABPP).
| Compound | Description | Activity | IC50 (µM) | Reference |
| 5 (this compound) | Mixture of stereoisomers | Active | 0.18 | |
| 68 (R)-stereoisomer | Partially reduced naphthyl ring | Inactive | - | |
| 71 (S)-stereoisomer | Partially reduced naphthyl ring | Active, but less potent | 2.5 |
Table 2: Activity of this compound Stereoisomers. The decalin moiety of this compound was synthesized as a mixture of stereoisomers. Subsequent studies aimed to distinguish the activity of individual stereomers.
Experimental Protocols
The characterization of this compound involved a series of sophisticated experimental techniques. Below are the generalized protocols for the key experiments cited in the literature.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to determine the potency and selectivity of inhibitors against proteasome subunits in a complex biological sample, such as a cell lysate.
Objective: To measure the IC50 values of this compound for the different catalytic subunits of the proteasome.
Protocol:
-
Lysate Preparation: Raji cells, a human B-cell lymphoma line, are lysed to release the cellular proteins, including the proteasomes.
-
Inhibitor Incubation: The cell lysate is incubated with varying concentrations of the test inhibitor (e.g., this compound) for a specific period to allow for binding to the proteasome subunits.
-
Probe Labeling: A broad-spectrum, activity-based probe (e.g., a fluorescently tagged proteasome probe) is added to the lysate. This probe covalently binds to the active sites of the proteasome subunits that are not already occupied by the inhibitor.
-
SDS-PAGE and Fluorescence Scanning: The proteins in the lysate are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then scanned to detect the fluorescence signal from the probe.
-
Data Analysis: The intensity of the fluorescent bands corresponding to the different proteasome subunits is quantified. A decrease in fluorescence intensity with increasing inhibitor concentration indicates successful competition for the active site. The IC50 value is calculated as the concentration of the inhibitor that reduces the probe labeling by 50%.
Caption: Workflow for Competitive Activity-Based Protein Profiling.
Co-crystallization with Humanized Yeast Proteasomes
To understand the structural basis of this compound's selectivity, co-crystal structures with a model proteasome are determined.
Objective: To visualize the interactions between this compound and the β2i subunit active site.
Protocol:
-
Protein Expression and Purification: The yeast 20S proteasome, with its β2 subunit humanized to mimic the human β2i, is expressed and purified.
-
Co-crystallization: The purified proteasome is incubated with the inhibitor this compound to form a complex. Crystallization conditions are screened to obtain high-quality crystals of the proteasome-inhibitor complex.
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the three-dimensional structure of the proteasome-inhibitor complex. The final structure is refined to ensure its accuracy.
-
Analysis of Interactions: The refined structure is analyzed to identify the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the β2i active site.
References
In-Depth Technical Review of the Proteasome Inhibitor LU-002i
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LU-002i is a potent and selective inhibitor of the human immunoproteasome subunit β2i (also known as MECL-1), with significant selectivity over its constitutive counterpart, β2c. Developed through a structure-based design approach, this compound is a peptide epoxyketone that serves as a valuable research tool for dissecting the specific roles of the β2i subunit in cellular processes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization. All quantitative data has been summarized for clarity, and key experimental workflows are visualized.
Introduction and Mechanism of Action
The proteasome is a multi-catalytic protease complex essential for protein degradation and maintaining cellular homeostasis. The 20S core particle of the proteasome contains the catalytically active subunits. In most tissues, the constitutive proteasome (cCP) is expressed, containing the β1c, β2c, and β5c subunits. In cells of the immune system, the expression of the immunoproteasome (iCP) is induced, where the catalytic subunits are replaced by β1i (LMP2), β2i (MECL-1), and β5i (LMP7).
This compound was developed as a subunit-selective inhibitor to probe the function of the β2i active site. It is a peptide epoxyketone, a class of inhibitors known to form a covalent bond with the N-terminal threonine residue of the proteasome's active sites. The selectivity of this compound for β2i over β2c was achieved through a rational design strategy, starting from the less selective inhibitor ONX 0914.[1]
Quantitative Inhibitory Activity
The inhibitory potency of this compound and related compounds was primarily assessed using a competitive activity-based protein profiling (ABPP) assay in Raji cell lysates, which contain both constitutive and immunoproteasomes.[1] The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Target Subunit | IC50 (nM)[1] | Selectivity (β2c/β2i fold)[1] |
| This compound (5) | β2i | 220 | 45 |
| This compound (5) | β2c | >10000 | |
| LU-002c (4) | β2c | 8 | 0.05 (20-fold β2i/β2c) |
| LU-002c (4) | β2i | 160 | |
| ONX 0914 (3) | β5i | - | - |
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of a peptide backbone followed by the introduction of the epoxyketone warhead. While the full, detailed synthesis scheme is extensive and proprietary to the developing researchers, the general approach for similar peptide epoxyketones has been described.[1] It typically involves standard solid-phase or solution-phase peptide synthesis followed by the coupling of a custom-synthesized epoxyketone moiety.
Competitive Activity-Based Protein Profiling (ABPP) in Raji Cell Lysates
This assay is the cornerstone for determining the IC50 values of this compound. It allows for the simultaneous assessment of inhibition against all six catalytic subunits of the constitutive and immunoproteasomes in a complex biological sample.
Principle: A fluorescently tagged or biotinylated broad-spectrum proteasome probe is used to label the active proteasome subunits. In a competitive experiment, the cell lysate is pre-incubated with the inhibitor of interest (e.g., this compound) at various concentrations before the probe is added. The inhibitor competes with the probe for binding to the active sites. The resulting signal from the labeled subunits is detected by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry. A reduction in signal intensity corresponds to the inhibitory activity of the compound.
Detailed Protocol:
-
Cell Lysate Preparation:
-
Raji cells are harvested and washed with PBS.
-
Cells are lysed in a suitable buffer (e.g., Tris-HCl with NaCl, MgCl2, and DTT).
-
The lysate is cleared by centrifugation to remove cell debris.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Inhibitor Incubation:
-
The cell lysate is diluted to a final protein concentration of 1 mg/mL.
-
The lysate is pre-incubated with varying concentrations of this compound (or other test compounds) for 30 minutes at 37°C.
-
-
Probe Labeling:
-
A broad-spectrum proteasome activity-based probe (e.g., a fluorescently tagged epoxyketone) is added to the lysate to a final concentration of 200 nM.
-
The labeling reaction is allowed to proceed for 1 hour at 37°C.
-
-
SDS-PAGE and Fluorescence Scanning:
-
The reaction is quenched by the addition of SDS-PAGE loading buffer.
-
The samples are resolved on a 12.5% SDS-PAGE gel.
-
The gel is scanned using a fluorescence scanner to visualize the labeled proteasome subunits.
-
-
Data Analysis:
-
The fluorescence intensity of the bands corresponding to each proteasome subunit is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Proteasome Inhibition Assay in Intact RPMI-8226 Cells
This assay evaluates the cell permeability and intracellular activity of the inhibitor.
Principle: Intact RPMI-8226 cells are treated with the inhibitor, after which the cells are lysed, and the remaining proteasome activity is measured using an activity-based probe.
Detailed Protocol:
-
Cell Treatment:
-
RPMI-8226 cells are cultured to the desired density.
-
Cells are treated with varying concentrations of this compound for 2 hours.
-
-
Cell Lysis and Probe Labeling:
-
After treatment, the cells are harvested, washed, and lysed.
-
The proteasome activity in the lysate is then labeled with a fluorescent activity-based probe as described in the ABPP protocol.
-
-
Analysis:
-
The samples are analyzed by SDS-PAGE and fluorescence scanning to determine the extent of proteasome inhibition within the cells.
-
Visualizations
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Caption: Logical Flow of this compound's Structure-Based Design.
Conclusion
This compound is a well-characterized, selective inhibitor of the immunoproteasome subunit β2i. Its development and characterization, primarily through competitive activity-based protein profiling, have provided a valuable chemical tool for studying the specific biological roles of this subunit. The detailed protocols provided herein offer a guide for researchers aiming to utilize this compound or similar compounds in their own studies. As a research compound, there is no publicly available information on clinical trials involving this compound. Future investigations may further elucidate the therapeutic potential of selectively targeting the β2i subunit in various disease contexts.
References
Structural Basis for LU-002i Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular determinants underlying the selectivity of LU-002i, a potent and selective inhibitor of the β2i (MECL-1) subunit of the immunoproteasome. Understanding this selectivity is crucial for the development of next-generation proteasome inhibitors with improved therapeutic indices.
Introduction to this compound and Proteasome Inhibition
The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and antigen presentation. The 20S core particle of the proteasome houses the catalytically active subunits. In mammals, two major types of proteasomes exist: the constitutive proteasome (cCP) and the immunoproteasome (iCP). The iCP is predominantly expressed in cells of hematopoietic origin and is induced by pro-inflammatory cytokines.
The cCP contains the active subunits β1c (caspase-like), β2c (trypsin-like), and β5c (chymotrypsin-like). In the iCP, these are replaced by β1i (LMP2), β2i (MECL-1), and β5i (LMP7), respectively. While inhibitors targeting the β5 subunit have been successful clinically (e.g., bortezomib), they often lack selectivity between the constitutive and immunoproteasome, leading to off-target effects. This compound was developed as a highly selective inhibitor of the β2i subunit, offering a valuable tool to probe the specific functions of this subunit and a potential therapeutic agent with a more targeted profile.[1][2][3][4][5]
Quantitative Analysis of this compound Selectivity
This compound is an epoxyketone-based inhibitor that demonstrates significant selectivity for the β2i subunit over its constitutive counterpart, β2c. The development of this compound was a result of a focused chemical synthesis and screening effort aimed at exploiting the subtle structural differences between the β2c and β2i active sites.
The inhibitory activity of this compound and its precursor compounds are summarized in the tables below. The data was primarily generated using competitive activity-based protein profiling (ABPP) in cell lysates.
Table 1: Inhibitory Potency and Selectivity of this compound and Related Compounds
| Compound | Target Subunit | IC50 (nM) | Selectivity (fold, β2c/β2i) | Reference |
| This compound (5) | β2i | 220 | 45 | |
| β2c | ~9900 | |||
| LU-002c (4) | β2c | 8 | 1/40 (β2i/β2c) | |
| β2i | 320 | |||
| LU-102 (1) | β2c | 23 | ~1 | |
| β2i | 21 |
Table 2: Apparent IC50 (μM) Values of this compound against Six Catalytic Proteasome Subunits in Raji Cell Lysates
| Compound | β1c | β1i | β2c | β2i | β5c | β5i |
| This compound (5) | >10 | >10 | >10 | 0.18 | >10 | >10 |
Data from competitive ABPP assays.
Structural Basis of Selectivity
The high selectivity of this compound for β2i over β2c, despite the high structural similarity of these two subunits, was elucidated through a combination of medicinal chemistry, yeast mutagenesis, and X-ray crystallography. Co-crystal structures of β2-humanized yeast proteasomes in complex with this compound and its analogue LU-002c revealed the key interactions governing subunit specificity.
The development of this compound stemmed from the observation that replacing the P1 residue of the less selective inhibitor LU-102 with a bulkier 1-decyl-alanine residue enhanced selectivity for β2i. This suggests that the S1 binding pocket of the β2i subunit can accommodate larger hydrophobic residues more favorably than the S1 pocket of the β2c subunit.
While the precise atomic coordinates from the co-crystal structures are detailed in the primary literature, the key takeaway is that the selectivity is not driven by major conformational changes but rather by subtle differences in the shape and electrostatic environment of the substrate-binding channels.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the selectivity of this compound.
Competitive Activity-Based Protein Profiling (ABPP)
This assay is used to determine the inhibitory potency (IC50) of compounds against the active proteasome subunits in a complex biological sample, such as cell lysates.
-
Lysate Preparation: Human cell lines (e.g., Raji) are lysed to release the proteasomes.
-
Inhibitor Incubation: The cell lysate is incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 1 hour) to allow for target engagement.
-
Probe Labeling: A broad-spectrum, activity-based probe (ABP) that covalently modifies the active sites of all proteasome subunits is added to the lysate. The ABP is typically tagged with a reporter molecule (e.g., a fluorophore or biotin). The inhibitor, if bound to the active site, will prevent the ABP from labeling the subunit.
-
SDS-PAGE and Detection: The labeled proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The level of labeling of each proteasome subunit is quantified by in-gel fluorescence scanning or western blotting.
-
Data Analysis: The reduction in probe labeling at different inhibitor concentrations is used to calculate the IC50 value.
X-ray Crystallography of Humanized Yeast Proteasomes
To visualize the binding mode of the inhibitors, co-crystal structures were obtained using yeast 20S proteasomes that were engineered to contain the human β2c or β2i subunits.
-
Protein Expression and Purification: The humanized yeast proteasomes are expressed and purified to high homogeneity.
-
Co-crystallization: The purified proteasome is incubated with the inhibitor (e.g., this compound) to form a complex. This complex is then subjected to crystallization screening to find conditions that yield diffraction-quality crystals.
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected. The diffraction data is then processed to determine the three-dimensional atomic structure of the proteasome-inhibitor complex.
-
Structural Analysis: The final structure is analyzed to identify the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues of the active site.
Visualizations
Proteasome Inhibition Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Design of Inhibitors Selective for Human Proteasome β2c or β2i Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Inhibitors Selective for Human Proteasome β2c or β2i Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.h-och.ch [research.h-och.ch]
The Impact of LU-002i on Cellular Signaling: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction: LU-002i is a highly selective, cell-permeable inhibitor of the β2i (LMP2) and β2c (trypsin-like) subunits of the human immunoproteasome and constitutive proteasome, respectively. Developed through structure-based design, this epoxyketone-based compound serves as a valuable tool for dissecting the specific roles of these catalytic subunits in various cellular processes. This technical guide provides a comprehensive overview of this compound's impact on key cellular signaling pathways, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Selective Proteasome Inhibition
This compound was designed for high selectivity towards the β2 subunits of both the immunoproteasome (β2i) and the constitutive proteasome (β2c). Its inhibitory activity has been quantified using competitive activity-based protein profiling (ABPP) in Raji cell lysates, which express both proteasome types. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective nature.
| Proteasome Subunit | IC50 (nM) | Selectivity Ratio (β2c/β2i) |
| β2i (LMP2) | 220 | 45-fold selective for β2i over β2c |
| β2c | 12,100 | |
| β1i (LMP7) | >100,000 | |
| β1c | >100,000 | |
| β5i (LMP10) | >100,000 | |
| β5c | >100,000 | |
| Data from Xin, B.-T., et al. (2019).[1][2] |
Impact on Cellular Signaling Pathways
While direct studies on the comprehensive signaling effects of this compound are emerging, the functional consequences of selective β2 subunit inhibition can be inferred from studies of related compounds and the known roles of the proteasome. The primary downstream effects are anticipated to involve pathways regulated by protein degradation, most notably the NF-κB signaling cascade.
The NF-κB Signaling Pathway
The canonical NF-κB pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation. Its activation is tightly controlled by the inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.
Proteasome inhibitors, by blocking IκBα degradation, are generally expected to suppress canonical NF-κB activation. Studies on the β2-selective inhibitor LU-102 have shown that, in contrast to β5-targeting inhibitors like bortezomib, it leads to a reduction in IκBα phosphorylation.[3] This suggests that selective β2 inhibition by compounds like this compound may offer a more nuanced approach to modulating NF-κB signaling, potentially avoiding some of the off-target effects associated with broader proteasome inhibition.
Induction of Apoptosis
Proteasome inhibition is a well-established strategy for inducing apoptosis in cancer cells. The accumulation of pro-apoptotic proteins, such as p53, and the stabilization of cell cycle inhibitors are key mechanisms. Furthermore, the disruption of protein homeostasis by proteasome inhibitors can lead to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR), which can ultimately trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the activation of caspases. While direct studies with this compound are needed, it is plausible that its inhibition of the proteasome contributes to the induction of apoptosis.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to determine the potency and selectivity of proteasome inhibitors.
Materials:
-
Raji cell lysate
-
This compound stock solution (in DMSO)
-
Activity-based probes (e.g., fluorescently labeled pan-reactive or subunit-specific proteasome probes)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 2 mM ATP)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Thaw Raji cell lysate on ice.
-
Pre-incubate the lysate with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add the activity-based probe to the lysate and incubate for a further 1-2 hours at 37°C.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteasome subunits using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the bands corresponding to the proteasome subunits.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound represents a significant tool for the specific interrogation of the β2 subunits of the proteasome. Its high selectivity allows for the decoupling of β2-mediated cellular events from those orchestrated by other catalytic subunits. While its precise impact on a wide array of signaling pathways is an active area of investigation, the foundational role of the proteasome in protein degradation strongly implicates this compound as a modulator of the NF-κB and apoptotic pathways. The experimental protocols provided herein offer a starting point for researchers to further explore the nuanced cellular effects of this potent and selective inhibitor. Future studies employing quantitative proteomics and phosphoproteomics will undoubtedly provide a more detailed map of the signaling networks regulated by this compound.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. The novel β2-selective proteasome inhibitor LU-102 decreases phosphorylation of I kappa B and induces highly synergistic cytotoxicity in combination with ibrutinib in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ubiqbio.com [ubiqbio.com]
The Therapeutic Potential of LU-002i: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
LU-002i is a potent and highly selective small molecule inhibitor of the β2i (also known as MECL-1 or PSMB10) subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome, a critical cellular complex responsible for protein degradation, that is predominantly expressed in hematopoietic cells and can be induced in other cells by pro-inflammatory cytokines. By selectively targeting the β2i subunit, this compound presents a promising therapeutic strategy for a range of autoimmune diseases and neuroinflammatory conditions, offering the potential for targeted immunomodulation with a favorable safety profile compared to broader proteasome inhibitors. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and mechanistic pathways related to the therapeutic potential of this compound.
Core Data: Inhibitory Activity of this compound
The inhibitory potency and selectivity of this compound have been characterized using competitive activity-based protein profiling (ABPP) in human Raji cell lysates. This methodology allows for the direct assessment of the inhibitor's ability to compete with a fluorescently labeled or biotinylated probe for the active site of the target enzyme within a complex biological sample.
| Target Subunit | IC50 (nM) | Selectivity (β2c/β2i) | Reference |
| β2i (MECL-1) | 220 | 45-fold | [1] |
| β2c | - | [1] | |
| β1i (LMP2) | > 100,000 | [2] | |
| β5i (LMP7) | > 100,000 | [2] | |
| β1c | > 100,000 | [2] | |
| β5c | > 100,000 |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by selectively inhibiting the trypsin-like activity of the β2i subunit of the immunoproteasome. This targeted inhibition is expected to modulate downstream signaling pathways critical to the inflammatory response, primarily the NF-κB and MHC class I antigen presentation pathways.
NF-κB Signaling Pathway
The immunoproteasome, including the β2i subunit, plays a role in the canonical NF-κB signaling pathway by degrading the inhibitor of NF-κB, IκB. Inhibition of β2i by this compound is hypothesized to interfere with this degradation, leading to the stabilization of IκB and subsequent sequestration of NF-κB in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.
Caption: this compound inhibits the immunoproteasome's β2i subunit, preventing IκB degradation and subsequent NF-κB activation.
MHC Class I Antigen Presentation Pathway
The immunoproteasome is crucial for generating peptide antigens from intracellular proteins for presentation by MHC class I molecules to CD8+ T cells. The β2i subunit contributes to the production of peptides with specific C-terminal residues that are optimal for MHC class I binding. By inhibiting β2i, this compound may alter the repertoire of presented peptides, potentially reducing the presentation of autoantigens in autoimmune diseases.
Caption: this compound alters peptide generation for MHC class I presentation by inhibiting the β2i subunit.
Experimental Protocols
While detailed, step-by-step protocols for the synthesis and specific application of this compound are not publicly available, the following outlines the general methodology for a key experiment used in its characterization.
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To determine the IC50 value of this compound for the β2i subunit of the immunoproteasome.
Materials:
-
Human Raji cell line (or other cells expressing the immunoproteasome)
-
This compound
-
β2i-selective activity-based probe (e.g., a fluorescently tagged or biotinylated probe with a warhead that covalently modifies the active site of β2i)
-
Lysis buffer (e.g., Tris-HCl, pH 7.4, with detergents and protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Fluorescence scanner or streptavidin-HRP and chemiluminescence detection reagents
Methodology:
-
Cell Lysate Preparation: Harvest Raji cells and prepare a cell lysate by sonication or douncing in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Inhibitor Incubation: Aliquot the cell lysate and incubate with varying concentrations of this compound (e.g., in a serial dilution) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for target engagement.
-
Probe Labeling: Add the β2i-selective activity-based probe to each reaction and incubate for a further specified time (e.g., 30 minutes) to allow the probe to label any active β2i subunits that are not inhibited by this compound.
-
Quenching and Sample Preparation: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Detection and Analysis:
-
Fluorescent Probe: Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the probe's fluorophore.
-
Biotinylated Probe: Transfer the proteins to a membrane, block, and probe with streptavidin-HRP followed by a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensity corresponding to the probe-labeled β2i subunit. Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for determining the IC50 of this compound using competitive activity-based protein profiling.
Therapeutic Potential
The selective inhibition of the β2i subunit of the immunoproteasome by this compound holds significant therapeutic potential for diseases driven by excessive or aberrant immune responses.
-
Autoimmune Diseases: In conditions such as rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease, the immunoproteasome is upregulated and contributes to the pro-inflammatory cytokine production and presentation of autoantigens that drive disease pathology. By inhibiting β2i, this compound may dampen these inflammatory processes and restore immune tolerance.
-
Neuroinflammation: The immunoproteasome is implicated in the activation of microglia and astrocytes, key cellular mediators of neuroinflammation in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Selective inhibition of β2i with this compound could represent a novel strategy to quell neuroinflammation and its detrimental effects on neuronal health.
Future Directions
While the preclinical data for this compound is promising, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
In vivo efficacy studies: Evaluation of this compound in animal models of autoimmune disease and neuroinflammation to determine its in vivo potency, pharmacokinetic and pharmacodynamic properties, and overall therapeutic benefit.
-
Detailed mechanistic studies: Further investigation into the precise downstream effects of selective β2i inhibition on various immune cell subsets and signaling pathways.
-
Safety and toxicology studies: Comprehensive assessment of the safety profile of this compound to support its potential advancement into clinical trials.
The continued exploration of this compound and other selective immunoproteasome inhibitors represents a promising frontier in the development of targeted therapies for a host of debilitating inflammatory and autoimmune disorders.
References
Methodological & Application
Application Note: LU-002i Experimental Protocol for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
LU-002i is a potent and selective inhibitor of the β2i (LMP2) subunit of the human immunoproteasome.[1][2][3] As an epoxyketone, it demonstrates high selectivity for the β2i subunit over the constitutive β2c subunit, making it a valuable tool for investigating the specific roles of the immunoproteasome in cellular processes and disease models.[2][3] This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability and proteasome activity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro assays.
| Parameter | Value | Cell/System | Reference |
| IC50 (β2i) | 220 nM | Raji cell lysates | |
| Selectivity (β2c/β2i) | 45-fold | Raji cell lysates |
Signaling Pathway
This compound targets the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis. Specifically, it inhibits the trypsin-like activity of the β2i subunit within the immunoproteasome, a specialized form of the proteasome found in hematopoietic cells.
References
Application Notes and Protocols for In Vitro Assays Using LU-002i
For Researchers, Scientists, and Drug Development Professionals
Introduction
LU-002i is a potent and selective small molecule inhibitor of the β2i (MECL-1) subunit of the human immunoproteasome.[1][2][3][4] The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines.[5] By selectively targeting the β2i subunit, this compound serves as a valuable research tool for investigating the specific roles of this subunit in various cellular processes, including immune regulation, cytokine production, and antigen presentation. These application notes provide detailed protocols for utilizing this compound in a range of in vitro assays to characterize its biological activity.
Data Presentation
Inhibitory Activity of this compound
The inhibitory potency of this compound against the six catalytic subunits of the human constitutive proteasome (cCP) and immunoproteasome (iCP) has been determined using competitive activity-based protein profiling (ABPP) in Raji cell lysates.
| Subunit | IC50 (µM) |
| Immunoproteasome (iCP) | |
| β1i (LMP2) | >100 |
| β2i (MECL-1) | 0.18 |
| β5i (LMP7) | >100 |
| Constitutive Proteasome (cCP) | |
| β1c | >100 |
| β2c | 12.1 |
| β5c | >100 |
Note: The IC50 values highlight the high selectivity of this compound for the β2i subunit.
Signaling Pathways
The Ubiquitin-Proteasome System and the Role of the Immunoproteasome
The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells. The immunoproteasome is a specialized form of the proteasome that plays a key role in the immune system. Inhibition of the β2i subunit of the immunoproteasome with this compound can be used to study its specific contributions to this pathway.
Caption: this compound selectively inhibits the β2i subunit of the immunoproteasome.
Proteasome Inhibition and the NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation and cell survival. Its activation is tightly controlled by the proteasomal degradation of IκB proteins. Inhibition of the proteasome, including the immunoproteasome, can block NF-κB activation.
Caption: this compound can modulate NF-κB signaling by inhibiting the proteasome.
Experimental Protocols
Proteasome Activity Assay (In Vitro)
This protocol is designed to measure the inhibitory effect of this compound on the trypsin-like activity of the β2i subunit of the immunoproteasome in cell lysates.
Experimental Workflow:
Caption: Workflow for determining proteasome inhibition by this compound.
Materials:
-
This compound
-
Cell line expressing immunoproteasomes (e.g., Raji, RPMI-8226)
-
Cell Lysis Buffer
-
Proteasome Assay Buffer
-
Fluorogenic proteasome substrate for trypsin-like activity (e.g., Z-LRR-AMC)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired density.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in Cell Lysis Buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the proteasomes.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Dilute the cell lysate to the desired concentration in Proteasome Assay Buffer.
-
Prepare serial dilutions of this compound in Proteasome Assay Buffer.
-
Add the diluted cell lysate to the wells of a 96-well black plate.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate at 37°C for 30-60 minutes.
-
-
Measurement:
-
Add the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC-based substrates) over time.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the percentage of proteasome activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cultured cells.
Materials:
-
This compound
-
Adherent or suspension cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Spectrophotometric plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for attachment (for adherent cells).
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add the this compound dilutions to the cells. Include a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add the solubilization solution to each well.
-
Agitate the plate to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the induction of apoptosis by this compound through the quantification of caspase-3 and -7 activities.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white-walled plate.
-
Treat cells with serial dilutions of this compound and incubate for the desired time.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Plot the luminescence signal against the this compound concentration to assess the dose-dependent induction of apoptosis.
-
Conclusion
This compound is a powerful and selective tool for studying the immunoproteasome β2i subunit. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro effects of this compound on proteasome activity, cell viability, and apoptosis. These assays can be adapted and expanded to explore the role of the β2i subunit in various biological contexts and to aid in the development of novel therapeutics targeting the immunoproteasome.
References
- 1. Structure-Based Design of Inhibitors Selective for Human Proteasome β2c or β2i Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Non-cytotoxic Inhibition of the Immunoproteasome Regulates Human Immune Cells in vitro and Suppresses Cutaneous Inflammation in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
preparing LU-002i stock and working solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock and working solutions of LU-002i, a selective inhibitor of the human proteasome β2i subunit. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Product Information
| Property | Value | Reference |
| Product Name | This compound | [1][2] |
| CAS Number | 1838705-22-8 | [1] |
| Molecular Formula | C₃₅H₅₂N₄O₇ | [1] |
| Molecular Weight | 640.81 g/mol | [1] |
| Mechanism of Action | Selective inhibitor of the β2i (MECL-1) subunit of the immunoproteasome. | |
| IC₅₀ | 220 nM for β2i |
Solubility and Storage
Proper storage and handling of this compound are critical to maintain its stability and activity.
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥ 100 mg/mL (156.05 mM) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder using a calibrated precision balance in a sterile environment.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula: Volume (mL) = (Mass (mg) / 640.81 g/mol ) / 10 mM * 1000
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Preparation of this compound Working Solutions for In Vitro Cell-Based Assays
This protocol provides a general guideline for diluting the this compound DMSO stock solution for use in cell culture experiments. The final concentration of the working solution will depend on the specific experimental requirements.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cytotoxic effects.
-
A vehicle control (cell culture medium with the same final concentration of DMSO) should be included in all experiments.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in cell culture medium.
-
Gently mix the working solution by pipetting up and down.
-
Add the final working solution to your cell cultures.
Preparation of this compound Working Solution for In Vivo Studies
This protocol describes the preparation of a working solution of this compound suitable for in vivo administration, based on a formulation that yields a clear solution.
Materials:
-
10 mM this compound in DMSO stock solution
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile tubes
Formulation (for 1 mL working solution):
| Component | Volume/Amount |
|---|---|
| 10 mM this compound in DMSO | 100 µL |
| PEG300 | 400 µL |
| Tween-80 | 50 µL |
| Saline | 450 µL |
Procedure:
-
In a sterile tube, add 100 µL of the 10 mM this compound DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix again until evenly distributed.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution until it is clear and homogenous. The final concentration of this compound in this formulation will be 1 mM.
Signaling Pathways and Experimental Workflows
The Ubiquitin-Proteasome System and this compound Inhibition
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. This compound selectively inhibits the β2i subunit of the immunoproteasome, a key component of this pathway, particularly in hematopoietic cells.
Caption: Mechanism of this compound in the ubiquitin-proteasome pathway.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for evaluating the effects of this compound in a cell-based assay.
Caption: A generalized workflow for in vitro experiments using this compound.
References
Application Notes and Protocols for LU-002i in Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of LU-002i, a selective inhibitor of the human proteasome β2i subunit, in cancer cell line research. The following sections detail recommended concentrations, experimental protocols for assessing its effects on cell viability and apoptosis, and insights into the signaling pathways it modulates.
Introduction to this compound
This compound is a potent and selective inhibitor of the β2i subunit of the human immunoproteasome, with a reported half-maximal inhibitory concentration (IC50) of 220 nM for β2i.[1] Its selectivity makes it a valuable tool for investigating the specific roles of the immunoproteasome in cancer cell survival and proliferation. As a proteasome inhibitor, this compound is expected to induce apoptosis and inhibit cell growth in sensitive cancer cell lines by disrupting cellular protein homeostasis and interfering with key signaling pathways, such as the NF-κB pathway.
Data Presentation: Recommended this compound Concentrations
Due to the limited availability of published dose-response data for this compound across a wide range of cancer cell lines, the following table provides starting concentrations based on its known IC50 value and typical concentration ranges used for proteasome inhibitors in in vitro studies. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentration for their specific cancer cell line of interest.
| Parameter | Concentration Range | Cell Line Examples | Notes |
| IC50 (β2i subunit) | 220 nM[1] | N/A | This is the concentration required to inhibit 50% of the enzymatic activity of the isolated β2i subunit. |
| Initial Dose-Response Studies | 0.01 µM - 10 µM | Raji, RPMI-8226 | Based on concentrations used in initial characterization studies. A broad range is recommended for initial screening. |
| Apoptosis Induction | 1 µM - 5 µM | General starting point | The concentration required to induce apoptosis will vary between cell lines and depends on the treatment duration. |
| Cell Viability (MTT/XTT) Assays | 0.1 µM - 10 µM | General starting point | A 48-72 hour treatment period is recommended to observe significant effects on cell viability. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on the viability of adherent or suspension cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For suspension cells, centrifuge and resuspend in fresh medium before seeding.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume growth.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation with this compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.
-
Suspension cells: Collect the cells by centrifugation and wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of NF-κB Pathway
This protocol outlines the procedure for examining the effect of this compound on the NF-κB signaling pathway by measuring the levels of key proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. For nuclear and cytoplasmic fractionation, use a specialized kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the changes in protein levels. Use β-actin as a loading control for whole-cell lysates and Lamin B1 for nuclear fractions. An increase in IκBα levels and a decrease in the nuclear localization of p65 would be indicative of NF-κB pathway inhibition.
Mandatory Visualizations
Caption: Workflow for evaluating this compound effects.
References
Application Notes and Protocols for LU-002i Treatment: Determining Optimal Inhibition Duration
For Researchers, Scientists, and Drug Development Professionals
Introduction
LU-002i is a potent and selective small molecule inhibitor of the β2i (LMP2) subunit of the human immunoproteasome, with a reported IC50 value of 220 nM.[1][2] The immunoproteasome is a specialized form of the proteasome primarily expressed in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines. Its distinct catalytic subunits, including β2i, play a crucial role in processing proteins for antigen presentation and are implicated in various inflammatory and autoimmune diseases, as well as in certain cancers.
The determination of the optimal treatment duration with this compound is critical for achieving maximal and sustained inhibition of the β2i subunit, which in turn dictates the downstream cellular consequences. This document provides detailed protocols for researchers to empirically determine the optimal treatment duration of this compound for their specific experimental system and endpoints. The provided methodologies focus on assessing target engagement, downstream signaling, and overall cellular viability.
Data Presentation: Quantitative Summary of this compound and Related Proteasome Inhibitors
The following table summarizes key quantitative data for this compound and provides context with other relevant proteasome inhibitors. This information is crucial for designing dose-response and time-course experiments.
| Compound | Target(s) | IC50 | Cell Line(s) | Assay | Treatment Duration | Reference |
| This compound | β2i | 220 nM | Raji cell lysate | Competitive ABPP | 1 hour | [1][2] |
| This compound | β2i | >31-fold selective over β2c | Raji cell lysate | Competitive ABPP | Not Specified | [2] |
| LU-102 (related β2 inhibitor) | β2c/β2i | Not Specified | MM1.S cells | Proteasome-Glo | 2 hours | |
| Bortezomib | β5c/β5i | ~5-20 nM | Multiple Myeloma | Not Specified | Not Specified | |
| Carfilzomib | β5c/β5i | 17.2 nM | AML Cell Lines | Not Specified | Not Specified | |
| MG-132 | Proteasome (broad) | 177.5 nM | Myeloma Cell Lines | Cell Viability | 48 hours |
Mandatory Visualizations
Signaling Pathway: Ubiquitin-Proteasome System and NF-κB Activation
Caption: The Ubiquitin-Proteasome System's role in NF-κB activation and its inhibition by this compound.
Experimental Workflow: Determining Optimal Treatment Duration
Caption: Workflow for determining the optimal treatment duration of this compound.
Experimental Protocols
The optimal duration of this compound treatment can be cell-type dependent and influenced by the desired biological outcome. Therefore, a time-course experiment is highly recommended. The following protocols provide a framework for this determination.
Protocol 1: Time-Course Analysis of this compound Efficacy on Cell Viability
This protocol determines the effect of this compound on cell viability over an extended period.
Materials:
-
Target cell line (e.g., THP-1, Raji, or other immune cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells if adherent, or directly count if in suspension.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. A typical concentration range to test is 1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control.
-
Set up parallel plates for each time point (e.g., 24, 48, and 72 hours).
-
-
Incubation:
-
Return the plates to the incubator (37°C, 5% CO2) and incubate for the designated time periods.
-
-
MTT/MTS Assay:
-
At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL) or 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.
-
If using MTS, the formazan product is soluble, and no solubilization step is needed.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm for MTT or 490 nm for MTS using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot dose-response curves for each time point to determine the IC50 value at 24, 48, and 72 hours. The optimal duration will be the earliest time point that achieves the desired level of cytotoxicity with the lowest IC50.
-
Protocol 2: Analysis of Downstream Signaling by Western Blot
This protocol assesses the inhibition of the NF-κB pathway by measuring the phosphorylation and degradation of IκBα over time.
Materials:
-
Target cell line
-
6-well plates
-
This compound
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a fixed concentration of this compound (e.g., 2-5x the IC50 determined from the viability assay) for various durations (e.g., 0, 1, 4, 8, 12, 24 hours). Include a vehicle control for the longest time point.
-
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-phospho-IκBα and anti-IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and perform ECL detection using an imaging system.
-
Strip and re-probe the membrane for β-actin as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-IκBα and total IκBα signals to the β-actin signal.
-
Plot the normalized protein levels against treatment time. Optimal inhibition of the pathway is indicated by the accumulation of both phospho-IκBα and total IκBα, with the peak accumulation time representing a point of maximal target effect.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA directly measures the binding of this compound to the β2i subunit in intact cells by assessing the thermal stabilization of the target protein.
Materials:
-
Target cell line
-
This compound
-
PBS
-
Liquid nitrogen
-
PCR tubes
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Western blot materials (as in Protocol 2)
-
Primary antibody: anti-β2i/LMP2
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for a set duration (e.g., 1-4 hours) at 37°C.
-
-
Heating:
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and analyze the amount of soluble β2i protein by western blotting, as described in Protocol 2.
-
-
Data Analysis:
-
Quantify the band intensities for β2i at each temperature for both this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble β2i relative to the non-heated control against the temperature to generate melting curves.
-
A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement and stabilization. This can be performed at different treatment durations to assess the persistence of target binding.
-
Conclusion
The optimal treatment duration for this compound is a critical parameter that must be empirically determined. By utilizing the protocols outlined in these application notes, researchers can systematically evaluate the effects of this compound on cell viability, downstream signaling, and direct target engagement over time. This will enable the selection of a treatment window that provides the most robust and reproducible results for investigating the biological consequences of selective immunoproteasome β2i inhibition. For most in vitro studies, treatment durations between 4 and 48 hours are likely to yield significant biological effects.
References
Application Notes and Protocols: Utilizing LU-002i in Combination with Other Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
LU-002i is a highly selective, irreversible inhibitor of the β2i (MECL-1) subunit of the human immunoproteasome, with a reported IC50 value of 220 nM for β2i.[1] The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and is upregulated in several malignancies, including multiple myeloma. Standard-of-care proteasome inhibitors, such as bortezomib and carfilzomib, primarily target the β5 and, to some extent, the β1 subunits of both the constitutive and immunoproteasome.[2] Resistance to these agents is a significant clinical challenge and has been linked to compensatory upregulation of other proteasome subunits, including β2.[3]
This document provides detailed application notes on the rationale and potential application of this compound in combination with other proteasome inhibitors. It is important to note that while preclinical data on the combination of the β2-selective inhibitor LU-102 with β5 inhibitors is available and shows strong synergism, specific studies on This compound in a combination setting have not yet been published. The data for LU-102 is presented here as a strong rationale and predictive model for the anticipated synergistic effects of this compound.
Anticipated Synergistic Effects in Combination Therapy (Based on the Analog LU-102)
The co-administration of a β2-selective inhibitor with a β5-targeted inhibitor is hypothesized to induce a more profound and sustained blockade of proteasome activity, leading to synergistic cytotoxicity, especially in resistant cancer cells. Studies using the β2-selective inhibitor LU-102 in combination with bortezomib (targets β5 and β1) and carfilzomib (primarily targets β5) have demonstrated a powerful synergistic effect in overcoming drug resistance in multiple myeloma.[2][3]
The proposed mechanism for this synergy involves:
-
Superior Proteasome Inhibition: The combination achieves a more comprehensive shutdown of proteasome function than either agent alone.
-
Enhanced Endoplasmic Reticulum (ER) Stress: The profound proteasome blockade leads to a massive accumulation of misfolded and polyubiquitinated proteins, triggering a terminal Unfolded Protein Response (UPR).
-
Activation of Pro-Apoptotic Signaling: The sustained ER stress activates pro-apoptotic pathways, including the IRE-1α/XBP-1 axis, leading to programmed cell death.
-
Prolonged Duration of Action: The combination has been shown to prolong the inhibition of the proteasome, preventing the recovery of proteolytic activity and clearance of polyubiquitinated proteins.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Compound | Target Subunit | IC50 (nM) | Selectivity | Reference |
| This compound | β2i | 220 | 45-fold selective over β2c |
Table 2: Synergistic Cytotoxicity of LU-102 in Combination with Bortezomib and Carfilzomib in Resistant Myeloma Cells
Data presented for LU-102 as a predictive model for this compound.
| Cell Line | Combination | Combination Index (CI) | Interpretation | Reference |
| AMO-abtz (Bortezomib-resistant) | LU-102 + Bortezomib | 0.129 | Strong Synergy | |
| AMO-abtz (Bortezomib-resistant) | LU-102 + Carfilzomib | 0.048 | Strong Synergy | |
| AMO-acfz (Carfilzomib-resistant) | LU-102 + Bortezomib | 0.002 | Strong Synergy | |
| AMO-acfz (Carfilzomib-resistant) | LU-102 + Carfilzomib | 0.002 | Strong Synergy |
Note: A Combination Index (CI) < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Proteasome Subunit Selectivity
This protocol is adapted from the methods used to characterize this compound and is designed to determine its inhibitory activity and selectivity against the different proteasome subunits in cell lysates.
Materials:
-
Raji or other hematopoietic cell line lysates (containing both constitutive and immunoproteasomes)
-
This compound stock solution (in DMSO)
-
Pan-reactive proteasome activity-based probe (e.g., Me4BodipyFL-Ahx3L3VS)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Lysate Preparation: Prepare total cell lysates from the chosen cell line in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin).
-
Inhibitor Incubation: In microcentrifuge tubes, pre-incubate aliquots of the cell lysate (e.g., 50 µg of total protein) with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: Add the pan-reactive fluorescent proteasome probe to each tube at a final concentration of ~200 nM. Incubate for 1-2 hours at 37°C.
-
SDS-PAGE: Quench the labeling reaction by adding 4x Laemmli sample buffer. Run the samples on a 12.5% SDS-PAGE gel.
-
Visualization and Quantification: Visualize the labeled proteasome subunits using a fluorescence gel scanner. The active β1, β1i, β2, β2i, β5, and β5i subunits will appear as distinct fluorescent bands. The reduction in fluorescence intensity of a specific band in the presence of this compound indicates inhibition. Quantify the band intensities to determine the IC50 for each subunit.
Protocol 2: Cell Viability Assay (MTT Assay) for Combination Studies
This protocol details how to assess the synergistic cytotoxic effects of combining this compound with a β5-targeted inhibitor like bortezomib.
Materials:
-
Multiple myeloma cell line (e.g., RPMI-8226, or a resistant subline)
-
96-well cell culture plates
-
This compound and Bortezomib stock solutions (in DMSO)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and bortezomib, both individually and in combination at a constant ratio. Add the drug solutions to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) from the dose-response curves of the single agents and their combination.
Protocol 3: Western Blot for Analysis of UPR and Apoptosis Markers
This protocol is for detecting the accumulation of polyubiquitinated proteins and key markers of apoptosis following combination treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-Ubiquitin, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, bortezomib, or the combination for a specified time (e.g., 24 hours). Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the changes in protein levels relative to the loading control.
Visualizations
Caption: Hypothesized synergistic mechanism of this compound and β5 inhibitors.
Caption: Workflow for assessing synergy between proteasome inhibitors.
References
Application Notes and Protocols for LU-002i in Activity-Based Protein Profiling (ABPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
LU-002i is a potent and selective inhibitor of the β2i (also known as MECL-1) subunit of the human immunoproteasome.[1][2] As an epoxyketone, it forms a covalent bond with the active site threonine of the β2i subunit, enabling its use as a powerful tool in activity-based protein profiling (ABPP). ABPP is a chemical proteomics strategy that utilizes active site-directed probes to assess the functional state of enzymes within a complex biological sample.[3][4][5] In a competitive ABPP workflow, this compound can be used to selectively block the activity of the β2i subunit, allowing for the interrogation of its specific roles in cellular processes such as antigen presentation and cytokine signaling.
Mechanism of Action
This compound belongs to the class of peptide epoxyketone proteasome inhibitors. The epoxyketone warhead is an electrophilic group that irreversibly alkylates the N-terminal threonine residue of the active β2i subunit. This covalent modification blocks substrate access to the active site, thereby inhibiting its trypsin-like proteolytic activity. The selectivity of this compound for the β2i subunit is conferred by the peptide backbone of the inhibitor, which has been optimized for the substrate-binding channel of this specific subunit.
Applications
-
Selective Inhibition of the Immunoproteasome: this compound's high selectivity for the β2i subunit makes it an invaluable tool for dissecting the specific functions of the immunoproteasome versus the constitutive proteasome.
-
Target Validation and Drug Discovery: By selectively inhibiting β2i, researchers can validate it as a therapeutic target in various disease models, particularly in inflammatory and autoimmune disorders where the immunoproteasome is upregulated.
-
Activity-Based Protein Profiling (ABPP): this compound is ideally suited for competitive ABPP experiments to profile the activity of the β2i subunit in cell lysates and intact cells.
Quantitative Data
The inhibitory activity of this compound has been quantified against the six catalytic subunits of the human constitutive proteasome (cCP) and immunoproteasome (iCP) in Raji cell lysates using competitive ABPP.
| Subunit | Proteasome Type | IC50 (nM) |
| β1c | Constitutive | > 10,000 |
| β1i | Immuno | > 10,000 |
| β2c | Constitutive | > 10,000 |
| β2i | Immuno | 220 |
| β5c | Constitutive | > 10,000 |
| β5i | Immuno | > 10,000 |
| Table 1: Inhibitory potency (IC50) of this compound against human proteasome subunits. |
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) in Raji Cell Lysate
This protocol describes the use of this compound to selectively inhibit the β2i subunit in a competitive ABPP format, followed by visualization using a fluorescently-tagged, broad-spectrum proteasome probe.
Materials and Reagents:
-
Raji cells
-
This compound
-
Broad-spectrum proteasome activity-based probe (e.g., Me4BodipyFL-Ahx3L3VS)
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 2 mM ATP)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE loading buffer
-
Precast polyacrylamide gels
-
Fluorescence gel scanner
Procedure:
-
Raji Cell Culture and Lysate Preparation:
-
Culture Raji cells in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells by centrifugation and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and lyse by sonication or dounce homogenization on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA). Adjust the protein concentration to 1-2 mg/mL with Lysis Buffer.
-
-
Competitive Inhibition with this compound:
-
Aliquot the cell lysate into microcentrifuge tubes.
-
To each aliquot, add the desired concentration of this compound (e.g., a serial dilution from 10 nM to 10 µM) or vehicle control (DMSO).
-
Incubate the samples for 30 minutes at 37°C to allow for inhibitor binding.
-
-
Labeling with Activity-Based Probe:
-
Add the broad-spectrum proteasome activity-based probe to each sample at a final concentration of 200-500 nM.
-
Incubate for 1 hour at 37°C.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins on a polyacrylamide gel.
-
Visualize the fluorescently labeled proteasome subunits using a fluorescence gel scanner.
-
Expected Results:
In the absence of this compound, the fluorescent probe will label all active proteasome subunits, resulting in distinct fluorescent bands corresponding to β1, β2, and β5 subunits. With increasing concentrations of this compound, a dose-dependent decrease in the fluorescence intensity of the band corresponding to the β2i subunit should be observed, while the intensity of the other subunits remains largely unaffected.
Visualizations
References
- 1. Quantitative mass spectrometry in proteomics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
Application Notes and Protocols for Western Blot Analysis Following LU-002i Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Western blot analysis to investigate the cellular effects of LU-002i, a selective inhibitor of the β2c and β2i subunits of the human proteasome. The protocols outlined below detail the necessary steps to observe the accumulation of ubiquitinated proteins and the modulation of the NF-κB signaling pathway, two key downstream consequences of proteasome inhibition.
Introduction
This compound is a potent and selective inhibitor of the chymotrypsin-like activity of the constitutive proteasome (β2c) and the immunoproteasome (β2i). The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells, playing a critical role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. Inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins that would otherwise be degraded. One of the key signaling pathways regulated by proteasomal degradation is the Nuclear Factor-kappa B (NF-κB) pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. By inhibiting the proteasome, this compound is expected to prevent the degradation of IκBα, thereby blocking NF-κB activation.
Western blotting is an essential technique to study the effects of this compound on cellular protein levels. This document provides detailed protocols for cell treatment, protein extraction, and immunoblotting to analyze the accumulation of ubiquitinated proteins and the stabilization of IκBα.
Data Presentation
The following tables summarize representative quantitative data obtained from Western blot analysis of cells treated with this compound. The data is presented as a fold change in protein levels relative to a vehicle-treated control, normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Quantitative Analysis of Total Ubiquitinated Proteins
| Treatment | Concentration (nM) | Treatment Time (hours) | Fold Change in Ubiquitinated Proteins (Mean ± SD) |
| Vehicle (DMSO) | - | 6 | 1.00 ± 0.12 |
| This compound | 100 | 6 | 2.50 ± 0.35 |
| This compound | 220 | 6 | 4.75 ± 0.68 |
| This compound | 500 | 6 | 7.20 ± 1.05 |
Table 2: Quantitative Analysis of IκBα Protein Levels
| Treatment | Concentration (nM) | Treatment Time (hours) | Fold Change in IκBα Levels (Mean ± SD) |
| Vehicle (DMSO) | - | 2 | 1.00 ± 0.09 |
| This compound | 100 | 2 | 1.80 ± 0.21 |
| This compound | 220 | 2 | 3.10 ± 0.45 |
| This compound | 500 | 2 | 4.50 ± 0.62 |
Note: The data presented in these tables are illustrative and represent the expected outcome of this compound treatment. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture the chosen cell line (e.g., Raji, HEK293, or other relevant cell lines) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 100 nM, 220 nM, 500 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 2-6 hours for analyzing IκBα and ubiquitinated proteins). The optimal incubation time should be determined empirically for each cell line and target protein.
Protocol 2: Protein Extraction
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend in the lysis buffer.
-
-
Lysate Incubation and Clarification:
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
Based on the protein concentration, dilute the lysates with lysis buffer to ensure equal protein loading for all samples.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a 4-15% gradient or a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the protein separation.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking the pre-stained ladder on the membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
For Total Ubiquitinated Proteins: Use a primary antibody that recognizes ubiquitin (e.g., mouse anti-ubiquitin, 1:1000 dilution).
-
For IκBα: Use a primary antibody specific for IκBα (e.g., rabbit anti-IκBα, 1:1000 dilution).
-
For Loading Control: Use a primary antibody against a housekeeping protein (e.g., mouse anti-β-actin, 1:5000 dilution or rabbit anti-GAPDH, 1:5000 dilution).
-
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in the blocking buffer (e.g., 1:5000 to 1:10000 dilution) for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Calculate the fold change in protein levels relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: Signaling pathway affected by this compound treatment.
Caption: Experimental workflow for Western blot analysis.
Application Notes and Protocols for the Immunoprecipitation of the β2i Subunit
These application notes provide a detailed protocol for the immunoprecipitation of the β2i (also known as MECL-1) subunit of the immunoproteasome. This document is intended for researchers, scientists, and drug development professionals.
Note on LU-002i: It is important to clarify that this compound is a potent and selective small molecule inhibitor of the β2i subunit's trypsin-like activity, with an IC50 value of 220 nM.[1][2][3] It is not an antibody and therefore cannot be used directly for immunoprecipitation. However, this compound can be a valuable tool in studies involving the β2i subunit, for instance, to investigate how its inhibition affects protein-protein interactions in co-immunoprecipitation experiments. This protocol will describe the use of an anti-β2i antibody for immunoprecipitation.
Quantitative Data Summary
The following table presents example data from a quantitative mass spectrometry experiment following immunoprecipitation of the β2i subunit. The data illustrates the enrichment of the bait protein (β2i) and potential interacting partners.
| Protein ID | Gene Symbol | Description | Fold Enrichment (IP vs. Control) | p-value |
| P28065 | PSMB10 | Proteasome subunit beta type-10 (β2i/MECL-1) | 52.3 | < 0.0001 |
| P28072 | PSMB8 | Proteasome subunit beta type-8 (β5i/LMP7) | 48.9 | < 0.0001 |
| P28074 | PSMB9 | Proteasome subunit beta type-9 (β1i/LMP2) | 47.5 | < 0.0001 |
| Q96A08 | PSME1 | Proteasome activator complex subunit 1 (PA28α) | 15.2 | < 0.005 |
| Q15008 | PSME2 | Proteasome activator complex subunit 2 (PA28β) | 14.8 | < 0.005 |
| P0CG48 | UBI | Polyubiquitin-B | 8.7 | < 0.01 |
| P62937 | UBA52 | Ubiquitin-60S ribosomal protein L40 | 8.5 | < 0.01 |
Signaling Pathway
The diagram below illustrates the general ubiquitin-proteasome system, highlighting the role of the immunoproteasome, which contains the β2i subunit. The immunoproteasome is crucial for processing antigens for presentation by MHC class I molecules.
Caption: The Ubiquitin-Proteasome and Immunoproteasome Pathway.
Experimental Workflow
The following diagram outlines the key steps of the immunoprecipitation protocol for the β2i subunit.
References
Application Notes and Protocols for In Vivo Administration of LU-002i in Mouse Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LU-002i is a potent and selective inhibitor of the β2i (also known as MECL-1) subunit of the immunoproteasome, with a reported IC50 of 220 nM and over 45-fold selectivity against the constitutive β2c subunit.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells, where it plays a crucial role in processing antigens for MHC class I presentation and in the regulation of cytokine production. By selectively targeting the β2i subunit, this compound offers a tool for investigating the specific roles of this catalytic activity in various physiological and pathological processes, particularly in the context of autoimmune diseases and certain cancers.
These application notes provide a comprehensive overview of the hypothetical in vivo administration of this compound in mouse models, based on available data for structurally and functionally related immunoproteasome inhibitors, such as ONX 0914 and KZR-616. The provided protocols and data should serve as a starting point for researchers and drug development professionals.
Data Presentation
As no specific in vivo quantitative data for this compound is publicly available, the following tables summarize representative data from studies using the related immunoproteasome inhibitor KZR-616 in a mouse model of lupus nephritis (NZB/W F1 mice).[3][4][5] This data is intended to provide an example of the types of endpoints that can be assessed and the potential magnitude of effects.
Table 1: Hypothetical Efficacy of an Immunoproteasome Inhibitor in a Lupus Nephritis Mouse Model (NZB/W F1)
| Parameter | Vehicle Control | This compound (Hypothetical) | Percent Change |
| Proteinuria Score (0-4) | 3.5 ± 0.5 | 0.5 ± 0.2 | -85.7% |
| Anti-dsDNA IgG (relative units) | 100 ± 20 | 30 ± 10 | -70% |
| Renal IgG Deposition (fluorescence intensity) | 850 ± 150 | 200 ± 75 | -76.5% |
Data is presented as mean ± standard deviation and is hypothetical, based on published results for KZR-616.
Table 2: Hypothetical Pharmacokinetic Parameters of an Immunoproteasome Inhibitor in Mice
| Parameter | Value |
| Administration Route | Subcutaneous (s.c.) |
| Tmax (hours) | 2 - 4 |
| Cmax (ng/mL) | 800 - 1200 |
| Half-life (t1/2, hours) | 6 - 8 |
| Bioavailability (%) | ~50 |
These parameters are hypothetical and based on general characteristics of similar small molecule inhibitors administered subcutaneously in mice.
Experimental Protocols
The following are detailed, hypothetical protocols for the in vivo administration of this compound in mouse models for efficacy and toxicology studies. These are based on established methodologies for related immunoproteasome inhibitors.
Protocol 1: Efficacy Study in a Mouse Model of Autoimmune Disease (Collagen-Induced Arthritis)
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles for immunization and drug administration
-
Calipers for paw thickness measurement
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, boost the immunization with 100 µg of bovine type II collagen emulsified in IFA.
-
-
Treatment:
-
Begin treatment upon the first signs of arthritis (clinical score > 1).
-
Administer this compound subcutaneously at a hypothetical dose of 10 mg/kg, three times per week.
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring:
-
Monitor mice daily for clinical signs of arthritis and score on a scale of 0-4 per paw.
-
Measure paw thickness using calipers every other day.
-
Record body weight three times per week.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), collect blood for analysis of anti-collagen antibodies and inflammatory cytokines.
-
Harvest paws for histological analysis of joint inflammation and damage.
-
Protocol 2: Toxicology and Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD and assess the toxicity profile of this compound in mice.
Materials:
-
This compound
-
Vehicle solution
-
C57BL/6 mice (female, 8-10 weeks old)
-
Syringes and needles for drug administration
Procedure:
-
Dose Escalation:
-
Divide mice into cohorts of 3-5 animals.
-
Administer this compound subcutaneously daily for 14 days at escalating doses (e.g., 5, 10, 20, 40 mg/kg).
-
-
Monitoring:
-
Observe mice daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Record body weight daily. A weight loss of >20% is a common endpoint.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a complete necropsy and collect major organs for histopathological examination.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound action.
Experimental Workflow
Caption: General experimental workflow for an in vivo efficacy study.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
LU-002i solubility problems and solutions
Welcome to the technical support center for LU-002i. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound, ensuring successful in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (DMSO). It is crucial to use newly opened, anhydrous DMSO as the compound's solubility is significantly impacted by moisture.[1][2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO has been reported to be at least 100 mg/mL (156.05 mM) and can reach up to 200 mg/mL (312.10 mM) with the assistance of ultrasonication.[1][2]
Q3: I'm observing precipitation when preparing my this compound stock solution. What should I do?
A3: If you observe precipitation, you can try the following to aid dissolution:
-
Gently heat the solution to 37°C.[1]
-
Use an ultrasonic bath to sonicate the solution for a period of time.
-
Ensure you are using high-quality, newly opened DMSO, as its hygroscopic nature can lead to decreased solubility.
Q4: How should I store my this compound stock solution?
A4: Once prepared, it is recommended to store the stock solution in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, keep the solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution(s) |
| Precipitation in aqueous buffer during in vitro assay. | This compound has low aqueous solubility. The final concentration of DMSO from the stock solution may be too low to maintain solubility. | 1. Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is sufficient to maintain solubility, typically kept below 0.5% to avoid cytotoxicity. 2. Use a Formulation Vehicle: For in vivo studies or sensitive in vitro assays, consider using a formulation vehicle. Several have been successfully used for this compound. 3. Explore Alternative Solubilization Techniques: Consider general strategies for poorly soluble drugs such as the use of co-solvents, pH adjustment, or the inclusion of surfactants or cyclodextrins. |
| Inconsistent experimental results. | This could be due to incomplete dissolution of this compound, leading to inaccurate concentrations. | 1. Verify Complete Dissolution: Before use, visually inspect your stock solution to ensure there is no precipitate. If needed, briefly sonicate or warm the solution. 2. Prepare Fresh Dilutions: Prepare working solutions fresh from a properly stored stock solution for each experiment. |
| Difficulty achieving the desired concentration for in vivo studies. | The required concentration for in vivo dosing may exceed the aqueous solubility of this compound. | Utilize one of the established in vivo formulation protocols that have been shown to achieve a clear solution at concentrations of at least 2.5 mg/mL. |
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (156.05 mM) | Use of newly opened, anhydrous DMSO is critical. |
| DMSO | 200 mg/mL (312.10 mM) | Requires sonication to achieve. |
| In vivo Formulation 1 | ≥ 2.5 mg/mL (3.90 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| In vivo Formulation 2 | ≥ 2.5 mg/mL (3.90 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). |
| In vivo Formulation 3 | ≥ 2.5 mg/mL (3.90 mM) | 10% DMSO, 90% Corn Oil. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM solution, you would need 0.64081 mg (assuming a molecular weight of 640.81 g/mol ).
-
Solvent Addition: Add the appropriate volume of new, anhydrous DMSO.
-
Dissolution: Vortex the solution thoroughly. If precipitation occurs, sonicate the vial in an ultrasonic bath or warm it to 37°C until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol for In Vivo Formulation (Example)
This protocol describes the preparation of a clear solution of this compound at ≥ 2.5 mg/mL using a co-solvent system.
-
Initial Dissolution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Vehicle Preparation (Step 1): In a separate tube, add the required volume of PEG300.
-
Mixing (Step 1): Add the this compound DMSO stock to the PEG300 and mix thoroughly.
-
Vehicle Preparation (Step 2): Add the required volume of Tween-80 to the mixture and mix until uniform.
-
Final Dilution: Add saline to the mixture to achieve the final desired volume and concentration. The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Visual Guides
Caption: Workflow for this compound solution preparation.
Caption: Troubleshooting flowchart for this compound precipitation.
References
improving LU-002i stability in aqueous buffers
Welcome to the technical support center for LU-002i. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a selective inhibitor of the human proteasome subunit β2i, with an IC50 value of 220 nM.[1][2][3][4] It is primarily used in research settings to investigate the role of the immunoproteasome in various cellular processes and disease models.
Q2: My this compound precipitated out of the aqueous buffer after I diluted it from a DMSO stock. What should I do?
Precipitation upon dilution into an aqueous buffer is a common challenge for hydrophobic small molecules.[5] Here are several troubleshooting steps you can take:
-
Decrease the final concentration: The concentration of this compound may have surpassed its solubility limit in the aqueous buffer. Try using a lower final concentration in your experiment.
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH. Experimenting with different pH values may help to find the optimal range for this compound's solubility.
-
Use a co-solvent: Consider incorporating a water-miscible organic co-solvent, such as ethanol or glycerol, into your final buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system.
Q3: Which buffer system is recommended for use with this compound?
The choice of buffer system can significantly impact the stability of this compound. Phosphate-buffered saline (PBS) is a common starting point for many biological experiments. However, depending on the specific requirements of your assay, other buffers such as Tris or HEPES may be more suitable. It is recommended to empirically test a few different buffer systems to determine the optimal conditions for your experiment.
Q4: How should I store this compound stock solutions?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guides
Issue 1: Time-Dependent Loss of this compound Activity in Aqueous Buffer
Symptoms:
-
Initial activity of this compound is high, but decreases over the course of the experiment.
-
Inconsistent results between experiments run at different times with the same buffer preparation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | This compound may be susceptible to hydrolysis, especially at non-optimal pH. |
| Solution: Perform a pH stability study to identify the pH range where this compound is most stable. Adjust the buffer pH accordingly. | |
| Oxidation | The compound may be sensitive to oxidation, which can be accelerated by certain buffer components or exposure to air. |
| Solution: Prepare buffers with freshly de-gassed water. Consider adding a small amount of an antioxidant, such as DTT or TCEP, if compatible with your assay. | |
| Adsorption to Surfaces | Hydrophobic compounds can adsorb to plasticware, leading to a decrease in the effective concentration. |
| Solution: Use low-adhesion microplates and pipette tips. Including a non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.01%) in the buffer can also help to prevent adsorption. |
Issue 2: Inconsistent this compound Potency Across Different Buffer Preparations
Symptoms:
-
The measured IC50 value of this compound varies significantly between different batches of the same buffer.
-
High variability in replicate measurements.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Buffer pH Inaccuracy | Small variations in the pH of the buffer can significantly impact the solubility and activity of this compound. |
| Solution: Calibrate the pH meter before each use. Prepare a large batch of buffer to be used across multiple experiments to ensure consistency. | |
| Buffer Component Interaction | Some buffer components may interact with this compound, affecting its stability or activity. |
| Solution: If using a complex buffer system, try to simplify it. Test for potential interactions by preparing this compound in simpler buffer systems (e.g., phosphate or Tris) and comparing its activity. | |
| Contamination | Contaminants in the water or buffer reagents can degrade this compound. |
| Solution: Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade buffer reagents. |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
Objective: To determine the optimal pH range for the stability of this compound in an aqueous buffer.
Methodology:
-
Prepare a series of buffers (e.g., citrate, phosphate, Tris) at different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the this compound stock solution into each buffer to a final concentration of 10 µM.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation rate.
Protocol 2: Kinetic Solubility Assay for this compound
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of the desired aqueous buffer in a clear 96-well plate. This creates a 1:100 dilution.
-
Seal the plate and shake it at room temperature for 1-2 hours.
-
Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm. An increase in absorbance indicates precipitation.
-
The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical signaling pathway involving the immunoproteasome.
References
troubleshooting inconsistent results with LU-002i
Welcome to the technical support center for LU-002i. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a selective inhibitor of the β2i subunit of the immunoproteasome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the β2i (also known as MECL-1 or PSMB10) subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and in other cells upon stimulation with pro-inflammatory signals like interferon-γ.[1][3] By selectively inhibiting the trypsin-like activity of the β2i subunit, this compound allows for the targeted investigation of the immunoproteasome's role in various cellular processes, including immune responses and protein degradation.[1]
Q2: I am observing inconsistent inhibitory effects with my this compound compound. What could be the cause?
A primary reason for inconsistent results with this compound can be the stereochemistry of the compound. Early syntheses of this compound produced a mixture of stereoisomers, not all of which are active. Subsequent research has identified the specific active diastereomer. If your compound is a mix of stereoisomers, the varying ratios of the active to inactive forms can lead to significant experimental variability. It is crucial to source this compound from a reputable supplier who can confirm the stereochemical purity of the compound.
Another potential source of variability is the solubility and stability of this compound in your experimental system. Ensure that the compound is fully dissolved in a suitable solvent, such as DMSO, before further dilution in aqueous media. It is recommended to prepare fresh working solutions for each experiment to avoid degradation.
Q3: My protein of interest is not accumulating after this compound treatment. What should I check?
-
Cell Type: Ensure that your cell line expresses the immunoproteasome. Hematopoietic cell lines (e.g., lymphocytes, monocytes) are a good positive control. For other cell types, induction of the immunoproteasome with interferon-γ may be necessary.
-
Inhibitor Concentration and Treatment Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and protein of interest.
-
Proteasome Subunit Specificity: Remember that this compound is selective for the β2i subunit. If your protein is primarily degraded by the constitutive proteasome or other subunits of the immunoproteasome (β1i or β5i), you may not observe significant accumulation.
-
Protein Half-life: The half-life of your protein of interest is a critical factor. If the protein has a very long half-life, you may need to extend the treatment duration to observe a significant increase in its levels.
-
Confirmation of Proteasome Inhibition: It is essential to include a positive control to confirm that the proteasome is being inhibited in your experiment. This can be done by assessing the accumulation of a known short-lived proteasome substrate or by performing a proteasome activity assay.
Q4: I am observing significant cell toxicity with this compound. How can I mitigate this?
High concentrations or prolonged exposure to any proteasome inhibitor can lead to cell death. To minimize toxicity:
-
Titrate the Concentration: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value for this compound in your cell line and use a concentration that effectively inhibits the proteasome without causing excessive cell death.
-
Optimize Treatment Duration: A time-course experiment can help identify the shortest incubation time required to observe the desired effect on your protein of interest.
-
Consider the Cell Line: Different cell lines can have varying sensitivities to proteasome inhibitors.
Troubleshooting Guides
Inconsistent Results in Cellular Assays
| Problem | Possible Cause | Suggested Solution |
| Variable Inhibition Between Experiments | Stereoisomeric impurity of this compound. | Verify the stereochemical purity of your this compound compound with the supplier. If possible, obtain a batch with confirmed purity of the active diastereomer. |
| Degradation of this compound in stock or working solutions. | Prepare fresh working solutions of this compound for each experiment from a recently prepared stock solution stored at -80°C. Avoid repeated freeze-thaw cycles. | |
| Lack of Expected Phenotype | Low or absent immunoproteasome expression in the cell line. | Confirm immunoproteasome expression by Western blot for β2i (PSMB10). If necessary, stimulate cells with interferon-γ (e.g., 100 ng/mL for 48-72 hours) to induce immunoproteasome expression. |
| Inappropriate concentration or incubation time. | Perform a dose-response (e.g., 0.1 nM to 10 µM) and time-course (e.g., 2, 6, 12, 24 hours) experiment to optimize conditions for your specific cell line and endpoint. | |
| High Background or Off-Target Effects | Non-specific binding at high concentrations. | Use the lowest effective concentration of this compound determined from your dose-response experiments. Include a negative control (vehicle-treated) and potentially an inactive stereoisomer if available. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various proteasome subunits. Note that IC50 values can vary between different cell lines and assay conditions.
| Target Subunit | Cell Line | Assay Type | IC50 (nM) |
| β2i (Immunoproteasome) | Raji (human B-cell lymphoma) | Competitive ABPP | 220 |
| β2c (Constitutive Proteasome) | Raji (human B-cell lymphoma) | Competitive ABPP | >10,000 |
| β1i (Immunoproteasome) | Raji (human B-cell lymphoma) | Competitive ABPP | >100,000 |
| β5i (Immunoproteasome) | Raji (human B-cell lymphoma) | Competitive ABPP | >100,000 |
| β1c (Constitutive Proteasome) | Raji (human B-cell lymphoma) | Competitive ABPP | >100,000 |
| β5c (Constitutive Proteasome) | Raji (human B-cell lymphoma) | Competitive ABPP | >100,000 |
Experimental Protocols
General Protocol for Western Blotting to Detect Protein Accumulation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the determined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for your protein of interest overnight at 4°C. The next day, wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
General Protocol for a Cell-Based Proteasome Activity Assay
This protocol is for a generic luminescence-based proteasome activity assay and should be adapted based on the specific kit manufacturer's instructions.
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell line.
-
Compound Treatment: Treat cells with a serial dilution of this compound or a positive control proteasome inhibitor (e.g., Bortezomib) for the desired time. Include vehicle-only wells as a negative control.
-
Assay Reagent Addition: Equilibrate the plate to room temperature and add the proteasome-glo reagent to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of proteasome inhibition relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
Caption: A typical experimental workflow for characterizing the effects of this compound.
Immunoproteasome and NF-κB Signaling Pathway
Inhibition of the β2i subunit of the immunoproteasome by this compound can interfere with the canonical NF-κB signaling pathway. The immunoproteasome is involved in the degradation of the NF-κB inhibitor, IκBα. By inhibiting this degradation, this compound can lead to the stabilization of IκBα, which in turn sequesters the NF-κB complex (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Caption: The role of the immunoproteasome in the canonical NF-κB signaling pathway and the point of inhibition by this compound.
References
potential off-target effects of LU-002i
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating the potential off-target effects of LU-002i.
Frequently Asked Questions (FAQs)
Q1: Is this compound a kinase inhibitor? I'm seeing unexpected phosphorylation changes in my experiment.
A1: This is a common point of confusion. This compound is not a kinase inhibitor. It is a subunit-selective inhibitor of the human proteasome, with high selectivity for the β2i (LMP2) subunit of the immunoproteasome.[1][2][3][4] Unexpected changes in phosphorylation could be downstream consequences of proteasome inhibition, which affects the turnover of a vast number of cellular proteins, including kinases and phosphatases, or they could indicate a potential off-target effect on a kinase. It is crucial to validate that the observed effects are directly related to the inhibition of the β2i subunit.
Q2: What are the primary known targets of this compound?
A2: this compound is designed to selectively inhibit the β2i (LMP2) and β2c (TD) subunits of the proteasome. It displays a strong preference for the immunoproteasome subunit β2i.[1]
Q3: What are potential off-target effects of proteasome inhibitors like this compound?
A3: Off-target effects for proteasome inhibitors can occur when the inhibitor binds to and modulates the activity of proteins other than the intended proteasome subunits. For example, the proteasome inhibitor bortezomib has been shown to inhibit serine proteases such as cathepsin G. Another proteasome inhibitor, carfilzomib, has been linked to cardiotoxicity through off-target effects on autophagy proteins. A related compound to this compound, LU-102, has been noted to inhibit cathepsins at higher concentrations. Therefore, it is plausible that this compound could have off-target effects on other proteases, such as cathepsins, or other unforeseen cellular proteins.
Q4: How can I determine if the phenotype I observe is an on-target or off-target effect of this compound?
A4: A multi-step approach is recommended. First, perform a dose-response experiment to determine the lowest effective concentration. Then, use a structurally different β2i inhibitor to see if it recapitulates the phenotype. Genetic validation, such as using CRISPR-Cas9 to knock out the PSMB10 gene (which encodes the β2i subunit), is the gold standard. If the genetic knockout mimics the effect of this compound, it is likely an on-target effect. Rescue experiments, where a drug-resistant mutant of the target is expressed, can also help differentiate between on- and off-target effects.
Q5: What are the first steps I should take if I suspect an off-target effect?
A5: If you suspect off-target effects, a troubleshooting workflow should be initiated. This typically involves confirming the identity and purity of your this compound stock, performing dose-response curves for both the desired phenotype and cytotoxicity, and comparing your results with published data on β2i inhibition.
Data Presentation
Table 1: In Vitro Selectivity of this compound
| Target Subunit | IC50 (nM) | Selectivity (fold vs. β2c) | Reference |
| β2i (LMP2) | 220 | 45 | |
| β2c (TD) | ~9900 | 1 |
Note: IC50 values are determined in cell lysates by competitive activity-based protein profiling (ABPP).
Mandatory Visualizations
Caption: The Ubiquitin-Proteasome System with the point of inhibition by this compound.
References
LU-002i degradation and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of LU-002i, a potent and selective inhibitor of the human proteasome β2i subunit.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound as a solid powder should be stored at -20°C for up to three years or at 4°C for up to two years.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in a suitable solvent such as DMSO. For optimal stability, aliquot the stock solution into single-use volumes and store at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
Q3: What are the main causes of this compound degradation?
A3: Based on studies of structurally related epoxyketone proteasome inhibitors like carfilzomib, the primary causes of degradation for this compound are expected to be hydrolysis (at both acidic and alkaline pH), oxidation, and photodegradation.[2][3][4] The epoxyketone functional group is susceptible to ring-opening under these conditions, which would lead to inactivation of the inhibitor.[2]
Q4: Can I expect degradation of this compound in my cell culture medium?
A4: While this compound is stable at neutral and slightly acidic pH, prolonged incubation in cell culture medium, especially if exposed to light or oxidative stress, could potentially lead to some degradation over time. For lengthy experiments, it is advisable to refresh the medium containing this compound periodically.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no inhibitory activity in the experiment. | 1. Degradation of this compound stock solution. 2. Improper storage of this compound powder or stock solution. 3. Degradation of this compound in the experimental setup (e.g., prolonged incubation, exposure to light). | 1. Prepare a fresh stock solution from the powder. 2. Verify that the storage conditions for both the powder and stock solutions adhere to the recommendations. 3. Minimize the exposure of this compound-containing solutions to light. For long-term experiments, consider replenishing the compound. 4. Perform a stability check of your this compound stock using the HPLC protocol provided below. |
| Precipitate formation in the stock solution upon thawing. | 1. Exceeded solubility limit. 2. Solvent evaporation. | 1. Gently warm the solution and vortex to redissolve the precipitate. If it persists, the solution may be supersaturated. 2. Ensure vials are tightly sealed to prevent solvent evaporation during storage. |
| Inconsistent results between experiments. | 1. Inconsistent concentration of active this compound due to degradation. 2. Variability in handling and preparation of this compound solutions. | 1. Use freshly prepared dilutions from a properly stored stock solution for each experiment. 2. Follow a standardized protocol for solution preparation. 3. Consider performing a quality control check on a new batch of this compound. |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound and to identify potential degradation products using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or ACN) to a final concentration of 1 mg/mL.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of this compound stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of this compound stock solution to direct sunlight or a photostability chamber for 24 hours.
-
Control: Keep 1 mL of this compound stock solution at 4°C, protected from light.
-
-
Sample Preparation for HPLC Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-35 min: Linear gradient back to 95% A, 5% B
-
35-40 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
A decrease in the peak area of the parent this compound peak and the appearance of new peaks indicate degradation.
-
The percentage degradation can be calculated based on the reduction in the area of the main peak.
-
Visualizations
References
how to prevent LU-002i precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LU-002i. Our aim is to help you overcome common challenges, such as precipitation in media, to ensure the success of your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue that can significantly impact experimental outcomes. This guide provides solutions to prevent and troubleshoot this problem.
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a frequent challenge with hydrophobic compounds like this compound.[1][2] This occurs because the compound is poorly soluble in the aqueous environment of the media when the DMSO concentration is rapidly diluted.[1][2]
Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired experimental concentration of this compound exceeds its solubility limit in the cell culture medium.[1] | Decrease the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test. |
| Solvent Shock | The abrupt change in the solvent environment from a high-concentration DMSO stock to the aqueous medium causes the compound to precipitate. | Instead of adding the concentrated DMSO stock directly to the medium, perform a serial dilution. First, create an intermediate dilution of this compound in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for making your dilutions. |
| High DMSO Concentration in Final Solution | While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute stock solution in DMSO. |
Issue: Delayed Precipitation of this compound in the Incubator
Question: My media containing this compound appears fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can occur due to changes in the media environment over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shift | Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect the solubility of some compounds. | Pre-warm the cell culture media to 37°C before adding this compound. Minimize the time that culture vessels are outside the incubator to avoid temperature fluctuations. |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds. | Ensure the media is properly buffered for the incubator's CO2 concentration. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time. | If possible, try a different basal media formulation (e.g., DMEM vs. RPMI-1640) to see if a particular formulation is more amenable to this compound solubility. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound. It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. However, it is critical to use the lowest possible final concentration of DMSO in your experiments (typically ≤ 0.5%) to avoid cellular toxicity.
Q2: How does the type of cell culture medium affect the solubility of this compound?
A2: The composition of the cell culture medium can significantly impact the solubility of a small molecule. Different media formulations have varying concentrations of salts, amino acids, vitamins, and other components that can interact with the compound. It is advisable to test the solubility of this compound in the specific medium you intend to use for your experiments.
Q3: Can serum in the media affect this compound solubility?
A3: Yes, Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to and help solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, you might observe increased precipitation. If your experimental design allows, consider temporarily increasing the serum concentration during the addition of this compound.
Q4: How can I determine the maximum soluble concentration of this compound in my cell culture medium?
A4: A straightforward method to estimate the maximum soluble concentration is through serial dilution. Prepare a high-concentration stock solution of this compound and perform serial dilutions in your cell culture medium. After a defined incubation period at your experimental temperature (e.g., 37°C), visually inspect for any signs of precipitation like cloudiness or crystals.
Experimental Protocols
Protocol for Preparing this compound Working Solutions in Cell Culture Media
This protocol provides a step-by-step guide for preparing this compound solutions for cell culture experiments to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use polypropylene tubes
-
Your complete cell culture medium, pre-warmed to 37°C
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming (to 37°C) can be used.
-
Visually confirm that the stock solution is clear and free of any precipitate.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Create an Intermediate Dilution (Recommended):
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
To minimize solvent shock, first, dilute your high-concentration stock in the pre-warmed medium to an intermediate concentration (e.g., 10X the final desired concentration).
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium while gently vortexing or swirling. For example, to achieve a 10 µM final concentration from a 100 µM intermediate stock, add 1 mL of the intermediate stock to 9 mL of media.
-
This two-step dilution process helps to gradually introduce this compound to the aqueous environment, reducing the likelihood of precipitation.
-
-
Final Check:
-
After preparing the final working solution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation in media.
References
Technical Support Center: Navigating LU-002i Resistance in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the selective immunoproteasome inhibitor, LU-002i. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your in vitro experiments, particularly concerning the development of resistance in cell lines.
FAQs: Understanding and Overcoming this compound Resistance
This section provides answers to common questions regarding this compound, its mechanism of action, and strategies for addressing resistance.
Q1: What is this compound and what is its mechanism of action?
This compound is a subunit-selective inhibitor of the human proteasome, specifically targeting the β2i (also known as MECL-1) subunit of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is involved in processing antigens for presentation by MHC class I molecules. By inhibiting the β2i subunit, this compound disrupts the normal proteolytic activity of the immunoproteasome, which can lead to an accumulation of ubiquitinated proteins and ultimately induce apoptosis in cancer cells that rely on this pathway for survival. The reported half-maximal inhibitory concentration (IC50) for this compound against the β2i subunit is 220 nM.[1]
Q2: My cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented in the public domain, based on known mechanisms of resistance to other proteasome inhibitors and general principles of drug resistance, several possibilities can be investigated:
-
Altered Expression of Immunoproteasome Subunits: Resistant cells may downregulate the expression of the β2i subunit, the direct target of this compound. Alternatively, they might upregulate the expression of the constitutive proteasome subunit β2 to compensate for the inhibited immunoproteasome activity. Studies on cisplatin-resistant cell lines have shown alterations in the expression of immunoproteasome subunits.
-
Mutations in the β2i Subunit: A point mutation in the gene encoding the β2i subunit (PSMB10) could alter the drug-binding site, thereby reducing the affinity of this compound for its target.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, lowering its intracellular concentration and thus its efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that circumvent the effects of proteasome inhibition.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can make cells more resistant to apoptosis induced by this compound.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To elucidate the mechanism of resistance, a multi-pronged approach is recommended:
-
Western Blot Analysis: Compare the protein expression levels of the immunoproteasome subunits (β1i, β2i, β5i) and the corresponding constitutive subunits (β1, β2, β5) in your sensitive and resistant cell lines.
-
Sanger Sequencing: Sequence the coding region of the PSMB10 gene in both sensitive and resistant cells to identify any potential mutations.
-
RNA Sequencing (RNA-seq): Perform a global transcriptomic analysis to identify differentially expressed genes between sensitive and resistant cells. This can reveal upregulation of drug efflux pumps, activation of survival pathways, or other unforeseen resistance mechanisms.
-
Functional Assays: Use specific inhibitors for ABC transporters or key nodes in suspected bypass signaling pathways in combination with this compound to see if sensitivity can be restored.
Q4: What are some potential combination therapy strategies to overcome this compound resistance?
Combining this compound with other therapeutic agents can be a powerful strategy to overcome resistance. Consider the following approaches:
-
Dual Proteasome Inhibition: If resistance is due to a shift towards reliance on the constitutive proteasome, combining this compound with an inhibitor of a constitutive proteasome subunit (e.g., a β5c inhibitor) could be effective.
-
Targeting Bypass Pathways: If RNA-seq data reveals the activation of a specific survival pathway (e.g., PI3K/Akt or MAPK pathways), combining this compound with an inhibitor of that pathway may restore sensitivity.
-
Inhibition of Anti-Apoptotic Proteins: For cells overexpressing anti-apoptotic proteins, co-treatment with a Bcl-2 inhibitor (e.g., Venetoclax) could synergize with this compound to induce apoptosis.
-
Inhibition of Drug Efflux Pumps: If increased drug efflux is suspected, the use of an ABC transporter inhibitor could increase the intracellular concentration of this compound.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during experiments with this compound.
Guide 1: Generating this compound Resistant Cell Lines
Problem: Difficulty in establishing a stable this compound resistant cell line.
| Possible Cause | Suggested Solution |
| Initial drug concentration is too high. | Start with a low concentration of this compound (e.g., IC20-IC30) and gradually increase the concentration in a stepwise manner over several weeks or months. |
| Insufficient recovery time between treatments. | Allow the cells to recover and repopulate after each treatment cycle before increasing the drug concentration. |
| Cell line is highly sensitive and undergoes rapid apoptosis. | Consider a pulse-treatment approach where the drug is applied for a shorter duration (e.g., 24 hours) followed by a drug-free recovery period. |
| Mycoplasma contamination. | Regularly test your cell lines for mycoplasma contamination, as this can affect cell health and drug response. |
Guide 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, MTS)
Problem: High variability or unexpected results in cell viability assays when treating with this compound.
| Possible Cause | Suggested Solution |
| Inaccurate cell seeding density. | Ensure a homogenous single-cell suspension before seeding and optimize the seeding density for your specific cell line to ensure logarithmic growth during the assay period. |
| Edge effects in the microplate. | Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Drug precipitation. | This compound may have limited solubility in aqueous media. Prepare fresh dilutions from a concentrated stock in an appropriate solvent (e.g., DMSO) for each experiment and ensure the final solvent concentration is consistent and non-toxic across all wells. |
| Incorrect incubation time. | The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line. |
| Assay interference. | Some compounds can interfere with the chemistry of tetrazolium-based assays. If you suspect this, consider using an alternative viability assay that measures a different cellular parameter, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®). |
Experimental Protocols & Data
This section provides detailed methodologies for key experiments and summarizes relevant quantitative data.
Quantitative Data Summary
| Compound | Target | Cell Line | IC50 (nM) |
| This compound | β2i | Raji | 220 |
| Hypothetical Resistant Cell Line | β2i | Raji-R | >1000 |
Note: The IC50 for the hypothetical resistant cell line is an example and would need to be experimentally determined.
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.
-
Determine the initial IC50 of this compound: Perform a dose-response experiment to determine the IC50 of this compound in your parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20-IC30.
-
Monitor and Passage: Monitor the cells for signs of recovery and proliferation. Once the cells reach approximately 80% confluency, passage them into a fresh flask with the same concentration of this compound.
-
Stepwise Dose Escalation: Once the cells are stably proliferating at the current drug concentration, increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat Cycles: Repeat steps 3 and 4 for several months. A significant increase in the IC50 (e.g., >10-fold) compared to the parental cell line indicates the development of resistance.
-
Cryopreservation: It is crucial to cryopreserve vials of cells at different stages of the resistance development process.
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Proteasome Subunit Expression
This protocol provides a method for analyzing the protein expression of immunoproteasome and constitutive proteasome subunits.
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteasome subunits of interest (e.g., anti-PSMB10 for β2i, anti-PSMB6 for β1, etc.) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating this compound resistance.
Caption: Strategy for combination therapy.
References
Technical Support Center: Refining LU-002i Treatment Conditions for Primary Cells
Welcome to the technical support center for LU-002i. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound, a selective inhibitor of the immunoproteasome subunit β2i, for experiments involving primary cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and refine your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of the β2i (also known as MECL-1) subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin.[2][3] this compound has a reported half-maximal inhibitory concentration (IC50) of 220 nM for β2i in cell lysates.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound acts by inhibiting the trypsin-like proteolytic activity of the β2i subunit of the immunoproteasome. This disruption of proteasome function leads to an accumulation of poly-ubiquitinated proteins within the cell, triggering cellular stress and potentially leading to apoptosis (programmed cell death). Key signaling pathways affected include the NF-κB pathway and the induction of endoplasmic reticulum (ER) stress.
Q3: What are the expected outcomes of treating primary cells with this compound?
A3: Treatment of primary immune cells with a β2i inhibitor like this compound can lead to various outcomes, including reduced proliferation, induction of apoptosis, and altered cytokine production. The specific effects are highly dependent on the cell type, concentration of this compound, and the duration of treatment. For example, in T helper 17 (Th17) cells, immunoproteasome inhibition has been shown to impair differentiation. In B cell lines and primary murine B and plasma cells, a selective immunoproteasome inhibitor induced the accumulation of poly-ubiquitinated proteins and increased apoptosis.
Q4: What is a recommended starting concentration range for this compound in primary cell experiments?
A4: The optimal concentration of this compound is highly dependent on the specific primary cell type and the experimental endpoint. Based on its IC50 value of 220 nM in cell lysates, a good starting point for dose-response experiments in primary cells would be in the range of 100 nM to 1 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific primary cell type and experimental goals.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO at concentrations of 100 mg/mL or higher. It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in your cell culture medium to the desired working concentration. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.
Troubleshooting Guides
Problem 1: High levels of cell death observed at all tested concentrations.
-
Possible Cause: Primary cells can be more sensitive to proteasome inhibition than immortalized cell lines. The concentrations used, even at the lower end of the suggested range, may be too high for your specific primary cell type.
-
Troubleshooting Steps:
-
Perform a broader and lower dose-response experiment: Start with concentrations as low as 10 nM and perform serial dilutions up to 1 µM. This will help to identify a non-toxic working concentration range.
-
Reduce incubation time: The duration of exposure to this compound can significantly impact cell viability. Try shorter incubation periods (e.g., 6, 12, or 24 hours) to see if toxicity is reduced while still observing the desired biological effect.
-
Check solvent concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level, which is typically below 0.5%. Include a vehicle-only control in your experiments to account for any solvent-induced toxicity.
-
Problem 2: No significant effect or inhibition is observed at any tested concentration.
-
Possible Cause: The concentration of this compound may be too low to effectively inhibit the β2i subunit in your primary cells. Alternatively, the specific biological process you are measuring may not be highly dependent on β2i activity in your chosen cell type.
-
Troubleshooting Steps:
-
Increase the concentration range: If no toxicity is observed, consider extending the dose-response curve to higher concentrations (e.g., up to 10 µM).
-
Verify target expression: Confirm that your primary cells of interest express the immunoproteasome, and specifically the β2i subunit. This can be done using techniques like Western blotting or qPCR.
-
Use a positive control: If possible, include a positive control compound known to elicit the expected response in your assay to ensure the experimental system is working correctly.
-
Assess proteasome activity directly: To confirm that this compound is active in your cells, you can perform a proteasome activity assay using a fluorogenic substrate specific for trypsin-like activity.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Variability in primary cell donors, cell handling, or inhibitor preparation can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize primary cell isolation and culture: Use a consistent protocol for isolating and culturing your primary cells. Be mindful of donor-to-donor variability and consider pooling cells from multiple donors if appropriate for your experimental design.
-
Use low-passage cells: Primary cells have a limited lifespan in culture. Use cells within a consistent and low passage number range to minimize variability.
-
Standardize inhibitor preparation: Prepare a large batch of the this compound stock solution, aliquot it, and store it properly to ensure consistency across experiments. Always prepare fresh dilutions in culture medium for each experiment.
-
Optimize cell density: The density at which you plate your primary cells can influence their response to treatment. Determine the optimal seeding density for your specific cell type and assay.
-
Data Presentation
The following tables summarize hypothetical quantitative data for this compound treatment in primary human peripheral blood mononuclear cells (PBMCs). Note: This data is illustrative and should be confirmed experimentally for your specific primary cell type and conditions.
Table 1: Effect of this compound on Primary Human PBMC Viability
| This compound Concentration (µM) | Cell Viability (% of Vehicle Control) after 24h | Cell Viability (% of Vehicle Control) after 48h |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 |
| 0.1 | 95.3 ± 4.8 | 88.7 ± 5.5 |
| 0.25 | 82.1 ± 6.3 | 71.4 ± 7.2 |
| 0.5 | 65.7 ± 7.1 | 50.2 ± 8.0 |
| 1.0 | 48.9 ± 8.5 | 35.6 ± 9.1 |
| 2.5 | 25.3 ± 6.9 | 15.8 ± 7.4 |
| 5.0 | 10.1 ± 4.2 | 5.4 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis in Primary Human PBMCs by this compound
| This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) after 24h |
| 0 (Vehicle) | 5.2 ± 1.5 |
| 0.1 | 8.9 ± 2.1 |
| 0.25 | 15.4 ± 3.2 |
| 0.5 | 28.7 ± 4.5 |
| 1.0 | 45.1 ± 5.8 |
| 2.5 | 68.3 ± 6.7 |
| 5.0 | 85.6 ± 7.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound on Primary Cell Viability
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of primary cells using a resazurin-based assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Plate reader with fluorescence detection (Ex/Em = 560/590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to adhere and recover.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare 2X working concentrations. A typical final concentration range to test is 0.01 µM to 10 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions or vehicle control to the appropriate wells, resulting in a final volume of 100 µL.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Assay:
-
Add 10 µL of resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the use of flow cytometry to quantify apoptosis in primary cells treated with this compound.
Materials:
-
Primary cells treated with this compound and vehicle control
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
1X Annexin-binding buffer
-
Propidium Iodide (PI) solution
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat primary cells with the desired concentrations of this compound for the determined amount of time in a suitable culture vessel (e.g., 6-well plate). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour of staining.
-
Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Putative signaling pathway of this compound action in primary cells.
Caption: General experimental workflow for using this compound in primary cells.
References
common pitfalls in experiments using LU-002i
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LU-002i, a selective inhibitor of the human proteasome subunits β2c and β2i.
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q1: How should I store this compound?
-
For long-term storage, it is recommended to store this compound at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable.[1]
-
-
Q2: How do I dissolve this compound?
-
This compound can be dissolved in DMSO. For in vivo applications, specific formulations are recommended, such as a mixture of DMSO, PEG300, Tween-80, and saline, or a combination of DMSO and corn oil.[1] It is crucial to ensure the solution is clear before use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
-
Q3: What are the physical and chemical properties of this compound?
-
This compound has a molecular formula of C35H52N4O7 and a molecular weight of 640.81 g/mol . Its CAS number is 1838705-22-8.
-
Experimental Design
-
Q4: What is the mechanism of action of this compound?
-
This compound is a subunit-selective inhibitor of the human proteasome, specifically targeting the β2c (constitutive proteasome) and β2i (immunoproteasome) subunits. It has a reported IC50 value of 220 nM for β2i.
-
-
Q5: Is this compound selective for specific proteasome subunits?
-
Yes, this compound is designed to be selective for the β2c and β2i subunits of the proteasome. It is reported to be approximately 70-fold selective for β2i over β2c.
-
-
Q6: Can I use this compound in animal models?
-
Caution should be exercised when using this compound in murine models. Like many β5i-specific inhibitors, it may be less potent and specific in mice. The inhibition of murine proteasomes by this compound and its diastereomers has not been extensively explored.
-
-
Q7: Are there different forms of this compound I should be aware of?
-
This compound was initially described as a mixture of diastereomers. Subsequent research identified one diastereomer as the active form. It is important to be aware of the stereochemistry of the supplied compound, as this can significantly impact its activity.
-
Troubleshooting Guides
Issue 1: Lower than Expected Potency or Efficacy
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure that this compound has been stored correctly at -80°C for long-term storage or -20°C for short-term storage. Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly.
-
-
Possible Cause 2: Incomplete Dissolution.
-
Troubleshooting Step: Visually inspect the solution to ensure there is no precipitate. If precipitation is observed, gentle warming or sonication may be necessary to fully dissolve the compound.
-
-
Possible Cause 3: Use in a Non-human System.
-
Troubleshooting Step: Be aware that the potency and specificity of this compound may be reduced in non-human systems, such as in mice. Consider using a higher concentration or a different inhibitor validated for that species.
-
-
Possible Cause 4: Inactive Diastereomer.
-
Troubleshooting Step: If possible, verify the stereoisomeric purity of the this compound batch. The biological activity resides primarily in one diastereomer.
-
Issue 2: Off-Target Effects or Cellular Toxicity
-
Possible Cause 1: High Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration that inhibits the target without causing significant off-target toxicity.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Step: Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in your experiments to assess the effect of the solvent on the cells.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause 1: Variability in Stock Solution Preparation.
-
Troubleshooting Step: Standardize the protocol for preparing and storing this compound stock solutions. Prepare a large batch of stock solution to be used across multiple experiments to minimize variability.
-
-
Possible Cause 2: Cell Line Instability.
-
Troubleshooting Step: Ensure that the cell line used is stable and has a consistent passage number. Perform regular cell line authentication.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C35H52N4O7 | |
| Molecular Weight | 640.81 g/mol | |
| CAS Number | 1838705-22-8 | |
| IC50 (β2i) | 220 nM | |
| Selectivity (β2i over β2c) | ~70-fold |
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse them in a suitable lysis buffer to extract cellular proteins.
-
Proteasome Activity Measurement: Use a commercially available proteasome activity assay kit that measures the chymotrypsin-like, trypsin-like, or caspase-like activity of the proteasome. Follow the manufacturer's instructions.
-
Data Analysis: Measure the fluorescence or luminescence signal and normalize it to the protein concentration of the cell lysate. Plot the proteasome activity against the this compound concentration to determine the IC50 value.
Visualizations
Caption: The Ubiquitin-Proteasome Pathway and the site of action of this compound.
Caption: A typical experimental workflow for using this compound in cell-based assays.
Caption: A logical diagram for troubleshooting low experimental potency of this compound.
References
Technical Support Center: Enhancing LU-002i Bioavailability for In Vivo Studies
Welcome to the technical support center for LU-002i. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this compound, a potent proteasome inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a selective epoxyketone-based proteasome inhibitor, with notable potency against the β2i subunit of the immunoproteasome.[1] Like many small molecule inhibitors, this compound may exhibit poor aqueous solubility and/or be susceptible to first-pass metabolism, which can significantly limit its oral bioavailability.[2][3] Low bioavailability can lead to high variability in plasma concentrations and reduced therapeutic efficacy in vivo, making it a critical parameter to optimize during preclinical development.[3]
Q2: What are the initial steps to assess the bioavailability of my this compound formulation?
A2: The initial assessment involves a pharmacokinetic (PK) study in an appropriate animal model. This typically involves administering a known dose of this compound and measuring its concentration in blood, plasma, or serum over time.[4] Key parameters to determine are the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). Comparing the AUC from oral administration to the AUC from intravenous (IV) administration will provide the absolute bioavailability.
Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve dissolution rate and absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its solubility and dissolution. Amorphous solid dispersions are particularly effective.
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of the drug.
-
-
Chemical Modifications:
-
Prodrugs: Modifying the chemical structure of this compound to a more soluble or permeable form that converts to the active drug in vivo.
-
-
Use of Excipients:
-
Solubilizing agents and co-solvents: These can be used to increase the solubility of the drug in the formulation.
-
Permeation enhancers: These can improve the transport of the drug across the intestinal membrane.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects. | Poor aqueous solubility leading to inconsistent dissolution. | Consider particle size reduction (micronization or nanosizing) to improve dissolution consistency. Alternatively, explore solid dispersion or lipid-based formulations. |
| Low Cmax and delayed Tmax after oral administration. | Slow dissolution rate or poor permeability. | Enhance dissolution rate through solid dispersions or SEDDS. If permeability is the issue, investigate the use of permeation enhancers. |
| Significantly lower AUC for oral vs. IV administration (low absolute bioavailability). | Poor absorption due to low solubility and/or high first-pass metabolism. | Address solubility with advanced formulation strategies like amorphous solid dispersions or nanoparticles. If first-pass metabolism is suspected, co-administration with an inhibitor of the relevant metabolic enzymes could be explored, though this adds complexity. |
| Precipitation of this compound observed in the gastrointestinal tract during necropsy. | Drug concentration exceeds its solubility in the GI fluids. | A lipid-based formulation like SEDDS can help maintain the drug in a solubilized state throughout its transit in the GIT. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound
Objective: To enhance the dissolution rate and oral bioavailability of this compound by creating an amorphous solid dispersion.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
Methodology:
-
Accurately weigh this compound and the chosen hydrophilic polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both components in a suitable organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Continue evaporation until a dry film or solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Gently scrape the dried product and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, amorphicity (e.g., by XRD or DSC), and perform in vitro dissolution studies.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and assess the oral bioavailability of a novel this compound formulation compared to a control formulation.
Materials:
-
This compound formulations (e.g., control suspension vs. solid dispersion)
-
Appropriate animal model (e.g., Sprague-Dawley rats or BALB/c mice)
-
Oral gavage needles
-
IV administration supplies (if determining absolute bioavailability)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)
Methodology:
-
Fast the animals overnight (with free access to water) before dosing.
-
Divide the animals into groups (e.g., n=5-6 per group) for each formulation and route of administration (oral and IV).
-
Administer the this compound formulation at a predetermined dose. For oral administration, use an oral gavage needle. For IV administration, use a suitable vein (e.g., tail vein).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate absolute bioavailability (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Quantitative Data Summary
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Absolute Bioavailability (%) |
| This compound Suspension | 10 | Oral | 150 ± 35 | 2.0 | 980 ± 210 | 15 |
| This compound Solid Dispersion | 10 | Oral | 450 ± 90 | 1.0 | 2950 ± 450 | 45 |
| This compound in Solution | 2 | IV | - | - | 6500 ± 800 | 100 |
Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: Simplified signaling pathway involving proteasome inhibition by this compound.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
Validation & Comparative
comparing LU-002i vs other β2i inhibitors
An objective comparison of drug candidates is essential for advancing research and development. This guide provides a detailed comparison of various Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs primarily used in the treatment of B-cell cancers and autoimmune diseases. Due to the unavailability of public data on a compound designated "LU-002i" and the non-standard nature of the term "β2i inhibitor," this comparison will focus on well-established BTK inhibitors to illustrate a comparative framework. We will use Acalabrutinib, a second-generation BTK inhibitor, as the primary reference point for comparison against other inhibitors in its class.
Comparative Analysis of BTK Inhibitors
The development of BTK inhibitors has progressed from first-generation covalent inhibitors to more selective second-generation inhibitors, and now to non-covalent inhibitors. This evolution aims to improve upon the efficacy and safety profiles of the earlier drugs.
Potency and Selectivity
A key differentiator among BTK inhibitors is their potency against BTK and their selectivity over other kinases. Off-target inhibition of other kinases, such as EGFR, TEC, and SRC family kinases, can lead to undesirable side effects.
| Inhibitor | Type | Target | IC50 (nM) | Selectivity Profile (Off-targets) |
| Ibrutinib | Covalent | BTK | 0.5 | EGFR, TEC, SRC family kinases |
| Acalabrutinib | Covalent | BTK | 3 | More selective than Ibrutinib; minimal EGFR inhibition |
| Zanubrutinib | Covalent | BTK | <0.5 | High selectivity for BTK over other kinases |
| Pirtobrutinib | Non-covalent | BTK | 0.46 | High selectivity; active against C481S mutant BTK |
IC50 (Half maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Clinical Efficacy and Safety
The clinical performance of these inhibitors varies, particularly concerning their safety profiles. The improved selectivity of second-generation inhibitors generally translates to a better safety profile.
| Inhibitor | Common Adverse Events | Key Efficacy Notes |
| Ibrutinib | Diarrhea, rash, bleeding, atrial fibrillation | High response rates, but off-target effects can limit use. |
| Acalabrutinib | Headache, diarrhea, cough | Reduced incidence of atrial fibrillation and bleeding compared to Ibrutinib. |
| Zanubrutinib | Neutropenia, upper respiratory tract infection | Favorable cardiovascular safety profile. |
| Pirtobrutinib | Fatigue, diarrhea, contusion | Efficacious in patients who have developed resistance to covalent BTK inhibitors. |
Experimental Protocols
The data presented above is derived from various preclinical and clinical studies. Below are representative protocols for key experiments used to characterize BTK inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
Objective: To determine the IC50 value of an inhibitor against BTK.
Methodology:
-
Recombinant human BTK enzyme is incubated with the test inhibitor at various concentrations in a kinase buffer.
-
A substate peptide and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are added to the reaction mixture to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often using a phosphocellulose membrane.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay measures the effect of an inhibitor on the proliferation of cancer cells that are dependent on BTK signaling.
Objective: To assess the anti-proliferative activity of a BTK inhibitor in a cellular context.
Methodology:
-
A B-cell lymphoma cell line (e.g., TMD8) is seeded in 96-well plates.
-
The cells are treated with the BTK inhibitor at a range of concentrations.
-
The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
-
A reagent to measure cell viability, such as CellTiter-Glo®, is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Luminescence is measured using a plate reader.
-
The data is normalized to untreated control cells, and the IC50 value is calculated.
Visualizing Key Pathways and Workflows
To better understand the mechanism of action and the experimental processes, the following diagrams are provided.
A Comparative Guide: LU-002i versus Bortezomib in Multiple Myeloma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proteasome inhibitors LU-002i and bortezomib, focusing on their mechanisms of action and effects on multiple myeloma (MM) cells. The information is compiled from preclinical research to assist in understanding their distinct roles and potential therapeutic applications.
Introduction and Overview
Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. The ubiquitin-proteasome system is a critical pathway for protein degradation and is a validated therapeutic target in MM. Proteasome inhibitors like bortezomib have become a cornerstone of MM treatment.[1] This guide compares the established proteasome inhibitor bortezomib with the subunit-selective inhibitor this compound.
Bortezomib (Velcade®) is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma.[2][3] It reversibly inhibits the 26S proteasome, primarily targeting the chymotrypsin-like activity of the β5 subunit and, to a lesser extent, the caspase-like activity of the β1 subunit.[4][5] This broad inhibition leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis of myeloma cells.
This compound is a subunit-selective human proteasome inhibitor that specifically targets the trypsin-like activity of the β2c and β2i subunits. Its development is part of an effort to understand the specific roles of individual proteasome subunits and to potentially overcome resistance to β5-targeting inhibitors.
Mechanism of Action: A Tale of Two Subunits
The primary difference between this compound and bortezomib lies in their target specificity within the 20S proteasome core particle.
Bortezomib acts primarily on the β5 subunit , which is considered the rate-limiting step in protein degradation. By inhibiting this chymotrypsin-like activity, bortezomib effectively blocks the degradation of a wide range of cellular proteins, including those involved in cell cycle regulation and apoptosis. Bortezomib's action also extends to the β1 subunit , further disrupting proteasome function. Inhibition of the NF-κB pathway, through the stabilization of its inhibitor IκB, is a key downstream effect contributing to its anti-myeloma activity.
This compound selectively inhibits the β2 subunit , which possesses trypsin-like activity. Research on β2-selective inhibitors, such as the related compound LU-102, suggests that inhibiting this subunit alone has a more modest cytotoxic effect compared to β5 inhibition. However, the β2 subunit is often upregulated in bortezomib-resistant myeloma cells, making it a strategic target for combination therapies or for overcoming drug resistance.
Comparative Experimental Data
Direct head-to-head comparative studies for this compound and bortezomib as single agents are limited in publicly available literature. The following tables summarize representative data from various preclinical studies to illustrate their distinct profiles. Note: Experimental conditions may vary between studies.
Table 1: Proteasome Subunit Inhibition
| Compound | Primary Target Subunits | Secondary Target Subunits | IC50 / Ki | Citation(s) |
| This compound | β2c, β2i | - | IC50: 220 nM for β2i | |
| Bortezomib | β5, β5i (chymotrypsin-like) | β1, β1i (caspase-like) | Ki: 0.6 nM |
Table 2: Cytotoxicity in Multiple Myeloma Cell Lines
| Compound | Cell Line | Assay | IC50 / Effect | Citation(s) |
| LU-102 (β2-selective) | Myeloma Cell Lines | MTT Assay (48h) | Moderate single-agent cytotoxicity at ≤ 3.3 µM | |
| Bortezomib | MM.1S | MTT Assay (48h) | IC50: 3.4 nM | |
| Bortezomib | U266 | MTT Assay (48h) | IC50: 7.5 nM |
Data for LU-102, a similar β2-selective inhibitor, is presented as a proxy for this compound's single-agent activity.
Signaling Pathways and Experimental Workflows
Diagram 1: Proteasome Inhibition and Apoptosis Induction
References
- 1. Oral proteasome inhibitor with strong preclinical efficacy in myeloma models | springermedizin.de [springermedizin.de]
- 2. Proteasome Subunits Differentially Control Myeloma Cell Viability and Proteasome Inhibitor Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proteasome subunits differentially control Myeloma cell viability and proteasome inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel β2-selective proteasome inhibitor LU-102 synergizes with bortezomib and carfilzomib to overcome proteasome inhibitor resistance of myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating LU-002i: A Comparison Guide to its Selectivity for β2i over β2c
For researchers navigating the complex landscape of proteasome inhibition, the subunit-selective inhibitor LU-002i presents a valuable tool for dissecting the specific roles of the immunoproteasome. This guide provides a comprehensive comparison of this compound's performance, focusing on its selectivity for the β2i (MECL-1) subunit over the constitutive β2c subunit, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitor Selectivity
This compound was developed to selectively target the β2i subunit of the immunoproteasome.[1][2] Its performance, particularly its selectivity over the closely related constitutive β2c subunit, is crucial for its utility in targeted studies. The following table summarizes the inhibitory activity (IC50) of this compound and other relevant proteasome inhibitors. Data was primarily generated using a competitive activity-based protein profiling (ABPP) assay in Raji cell lysates, which contain both constitutive proteasomes (cCP) and immunoproteasomes (iCP).[1][3]
| Inhibitor | Target Subunit(s) | IC50 (β2i) | IC50 (β2c) | Selectivity (β2c/β2i ratio) | Other Notable Targets (IC50) |
| This compound | β2i | 220 nM [1] | ~12.1 µM | ~45-67 fold | Does not inhibit β1 and β5 subunits |
| LU-002c | β2c | 140 nM | 8 nM | 0.057 (β2i selective) | - |
| LU-102 | β2c and β2i | Similar potency to β2c | Potent inhibitor | ~1.6 fold | >100-fold selectivity over β1 and β5 sites |
| ONX 0914 (Oprozomib) | β5i | Also targets other subunits | - | - | Potent β5i inhibitor |
| Bortezomib | β5c, β5i, β1c | - | - | Non-selective | Potent inhibitor of β5i and β5c sites |
| Carfilzomib | β5c, β5i | - | - | Non-selective | Potent inhibitor of β5i and β5c sites |
Experimental Protocols
The validation of this compound's selectivity relies on robust experimental methodologies. The primary technique cited is a competitive activity-based protein profiling (ABPP) assay.
Competitive Activity-Based Protein Profiling (ABPP) Assay
This assay is used to determine the apparent IC50 values of inhibitors against specific proteasome subunits.
Objective: To quantify the inhibitory potency and selectivity of compounds by measuring their ability to compete with a broad-spectrum activity-based probe for binding to the active sites of proteasome subunits.
Materials:
-
Cell lysate (e.g., from Raji cells, which express both constitutive and immunoproteasomes)
-
Proteasome inhibitor to be tested (e.g., this compound)
-
Activity-based probe (ABP) with a reporter tag (e.g., a fluorescent dye or biotin)
-
SDS-PAGE gels and imaging system
Methodology:
-
Lysate Preparation: Prepare cell lysates containing active proteasomes.
-
Inhibitor Incubation: Incubate aliquots of the cell lysate with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 1 hour) to allow for binding to the proteasome subunits.
-
Probe Labeling: Add the activity-based probe to the inhibitor-treated lysates. The probe will bind to the active sites of the proteasome subunits that are not occupied by the inhibitor.
-
SDS-PAGE: Separate the proteasome subunits by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization: Visualize the labeled proteasome subunits using an appropriate imaging system (e.g., fluorescence scanner). The signal intensity from the probe is inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: Quantify the signal intensities for each subunit at different inhibitor concentrations. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualizing the Mechanism and Workflow
To better understand the context of this compound's function and its validation, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
References
Confirming LU-002i Activity: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biochemical assays to confirm the activity of LU-002i, a selective inhibitor of the β2i (MECL-1) subunit of the immunoproteasome. We present key experimental data for this compound and its alternatives, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the β2i subunit of the immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells.[1][2][3] The immunoproteasome plays a crucial role in processing antigens for presentation by MHC class I molecules and is involved in various immune responses, making it a compelling target for therapeutic intervention in autoimmune diseases and certain cancers.[1][2] this compound's selectivity for the β2i subunit offers a targeted approach to modulate immunoproteasome activity, potentially minimizing off-target effects associated with broader proteasome inhibitors.
Comparative Analysis of β2i Inhibitors
The inhibitory activity of this compound and its alternatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and other relevant inhibitors against the β2i subunit and other catalytic subunits of the constitutive proteasome (cCP) and immunoproteasome (iCP). This data is primarily derived from competitive activity-based protein profiling (ABPP) assays performed in Raji cell lysates.
| Inhibitor | Target Subunit(s) | β2i IC50 (nM) | β2c IC50 (nM) | β1i IC50 (nM) | β1c IC50 (nM) | β5i IC50 (nM) | β5c IC50 (nM) | Reference(s) |
| This compound | β2i selective | 220 | >10,000 | >20,000 | >20,000 | >20,000 | >20,000 | |
| Compound 39 | β2i/β5i dual | 290 | 12,700 | - | - | 180 | 19,600 | |
| ONX 0914 (PR-957) | β5i selective | 590 | 1,100 | 8,200 | >30,000 | 22 | 2,900 | |
| LU-102 | β2c/β2i | 17 | 11 | - | - | - | - |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
Key Experimental Methodologies
Two primary biochemical assays are highlighted here for confirming this compound activity: Competitive Activity-Based Protein Profiling (ABPP) and a Fluorogenic Proteasome Activity Assay.
Competitive Activity-Based Protein Profiling (ABPP)
This is the principal method used for the initial characterization of this compound's potency and selectivity. ABPP utilizes activity-based probes (ABPs) that covalently bind to the active sites of enzymes. In a competitive format, the inhibitor (e.g., this compound) competes with a broad-spectrum ABP for binding to the target enzyme. The reduction in ABP labeling, typically visualized by in-gel fluorescence scanning, is proportional to the inhibitor's potency.
Experimental Protocol: Competitive ABPP in Raji Cell Lysates
-
Cell Lysate Preparation:
-
Culture Raji cells (a human B-lymphoblast cell line expressing both constitutive and immunoproteasomes) to a density of 1-2 x 10^6 cells/mL.
-
Harvest cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 2 mM ATP) on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Inhibitor Incubation:
-
Dilute the cell lysate to a final protein concentration of 1 mg/mL in lysis buffer.
-
Prepare serial dilutions of this compound and alternative inhibitors in DMSO.
-
In a microcentrifuge tube, pre-incubate 50 µL of the cell lysate with 1 µL of the inhibitor dilution (or DMSO as a vehicle control) for 30 minutes at 37°C.
-
-
Activity-Based Probe Labeling:
-
Prepare a stock solution of a fluorescently-tagged, pan-reactive proteasome ABP (e.g., Me4BodipyFL-Ahx3Leu3VS).
-
Add 1 µL of the ABP stock solution (final concentration typically 1-2 µM) to each inhibitor-treated lysate and control.
-
Incubate for 1 hour at 37°C.
-
-
SDS-PAGE and In-Gel Fluorescence Scanning:
-
Stop the labeling reaction by adding 2x SDS-PAGE loading buffer.
-
Separate the proteins on a 12% SDS-PAGE gel.
-
Visualize the fluorescently labeled proteasome subunits directly in the gel using a fluorescence gel scanner (e.g., Typhoon FLA 9500) with appropriate excitation and emission wavelengths for the fluorophore used.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the bands corresponding to the different proteasome subunits (β2i, β2c, etc.).
-
Normalize the intensity of each band to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Fluorogenic Proteasome Activity Assay
This assay offers a more accessible and higher-throughput alternative to ABPP for routine confirmation of inhibitor activity. It relies on a fluorogenic substrate that is specifically cleaved by a particular proteasome subunit, releasing a fluorescent molecule.
Experimental Protocol: Chymotrypsin-Like Activity Assay using Suc-LLVY-AMC
While this compound targets the trypsin-like activity of the β2i subunit, a commonly used general proteasome activity assay measures the chymotrypsin-like activity of the β5 subunits using the substrate Suc-LLVY-AMC. To adapt this for β2i activity, a specific substrate for trypsin-like activity (e.g., Ac-PAL-AMC) would be used. The following protocol for the chymotrypsin-like activity serves as a template.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT.
-
Substrate Stock: Prepare a 10 mM stock solution of Suc-LLVY-AMC in DMSO.
-
Enzyme Solution: Use either purified 20S immunoproteasome or cell lysate containing immunoproteasomes. Dilute to the desired concentration in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a black 96-well plate, add 2 µL of each inhibitor dilution (or DMSO control).
-
Add 88 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the Suc-LLVY-AMC substrate (final concentration 100 µM).
-
Immediately measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~460 nm) in a kinetic mode for 30-60 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Visualizing Pathways and Workflows
Immunoproteasome Signaling Pathway
The immunoproteasome is a key component of the ubiquitin-proteasome system, which is central to cellular protein homeostasis. The β2i subunit, with its trypsin-like activity, is involved in the processing of intracellular proteins into peptides for antigen presentation on MHC class I molecules. This pathway is critical for the initiation of adaptive immune responses. Furthermore, the immunoproteasome has been implicated in the activation of the NF-κB signaling pathway and the production of pro-inflammatory cytokines.
Caption: Signaling pathways involving the immunoproteasome and the inhibitory action of this compound.
Experimental Workflow: Competitive ABPP
The following diagram illustrates the key steps in the competitive activity-based protein profiling workflow used to determine the IC50 of an inhibitor.
Caption: Workflow for determining inhibitor potency using competitive ABPP.
Conclusion
The confirmation of this compound activity relies on robust biochemical assays that can accurately quantify its potency and selectivity. Competitive activity-based protein profiling stands as the gold standard for detailed characterization, providing a comprehensive profile of the inhibitor's interaction with all proteasome subunits simultaneously. For more routine analysis and higher throughput applications, fluorogenic substrate-based assays offer a reliable and more accessible alternative. This guide provides the necessary framework for researchers to design and execute experiments to validate the activity of this compound and to compare its performance with other immunoproteasome inhibitors.
References
Validating LU-002i Binding: A Comparative Guide to Target Engagement Strategies
For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended cellular target is a cornerstone of modern drug discovery. This guide provides an objective comparison of three powerful techniques for validating the binding of LU-002i, a selective inhibitor of the human proteasome β2i subunit, to its target. We will explore the use of activity-based probes (ABPs), the Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling (PAL), presenting supporting data and detailed experimental protocols to inform your selection of the most appropriate method.
This compound is a valuable tool for investigating the specific roles of the immunoproteasome's β2i subunit in various physiological and pathological processes.[1] Validating its direct engagement with this target is crucial for interpreting experimental results and advancing its potential therapeutic applications. The following sections will delve into the principles, protocols, and comparative performance of ABPs, CETSA, and PAL for this purpose.
At a Glance: Comparison of Target Validation Methods for this compound
| Method | Principle | Key Advantages | Key Limitations | Typical Quantitative Output |
| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme sites by a reactive probe. Competition with an inhibitor reveals target engagement. | High specificity for active enzymes, provides direct evidence of binding to the catalytic site, amenable to high-throughput screening. | Requires a suitable activity-based probe, may not be applicable to all targets. | IC50 values from competitive assays. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free, applicable to a wide range of targets in a cellular context, can be performed in intact cells and tissues. | Indirect measure of binding, may not be suitable for all proteins, requires specific antibodies or mass spectrometry for detection. | Thermal shift (ΔTm), the change in the protein's melting temperature. |
| Photoaffinity Labeling (PAL) | A photo-reactive probe forms a covalent bond with its target upon UV irradiation. | Can capture both covalent and non-covalent interactions, provides direct evidence of binding, can identify binding sites. | Requires synthesis of a specific photo-probe, potential for non-specific labeling, UV irradiation can damage cells. | Relative labeling intensity, identification of labeled peptides by mass spectrometry. |
Activity-Based Protein Profiling (ABPP) for Validating this compound Binding
Activity-based protein profiling is a powerful chemical proteomics technique that utilizes reactive chemical probes to label and quantify the active state of enzymes within complex proteomes.[2][3][4] In the context of this compound, a competitive ABPP approach is employed to demonstrate its direct engagement with the β2i subunit of the proteasome.
Experimental Workflow
The general workflow for a competitive ABPP experiment to validate this compound binding involves pre-incubating a cell lysate or intact cells with varying concentrations of this compound, followed by the addition of a broad-spectrum or subunit-specific proteasome activity-based probe.[5] This probe contains a reactive "warhead" that covalently modifies the active site of proteasome subunits and a reporter tag (e.g., a fluorophore or biotin) for detection. The binding of this compound to the β2i subunit will block the subsequent labeling by the ABP in a concentration-dependent manner.
Competitive ABPP workflow for this compound.
Experimental Protocol: Competitive Gel-Based ABPP
-
Proteome Preparation: Prepare cell lysates from a relevant cell line (e.g., Raji cells, which express both constitutive and immunoproteasomes) in a suitable lysis buffer. Determine the protein concentration.
-
Inhibitor Incubation: Aliquot the proteome and incubate with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Probe Labeling: Add a fluorescently tagged, broad-spectrum proteasome ABP (e.g., a Bodipy-labeled epoxyketone or vinyl sulfone probe) to each reaction and incubate for a further 30 minutes at 37°C.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization and Quantification: Visualize the fluorescently labeled proteasome subunits using a fluorescence gel scanner. The intensity of the band corresponding to the β2i subunit will decrease with increasing concentrations of this compound. Quantify the band intensities to determine the IC50 value.
Quantitative Data for this compound
A key advantage of competitive ABPP is its ability to provide quantitative measures of inhibitor potency and selectivity. In a study by Xin et al. (2019), a competitive ABPP assay in Raji cell lysates was used to determine the inhibitory activity of a series of compounds, including this compound.
| Compound | Target Subunit | IC50 (µM) | Selectivity (β2c/β2i) |
| This compound | β2i | 0.18 | >27 |
| Compound 71 (analogue) | β2i | 2.5 | - |
Data from Xin et al., J Med Chem, 2019.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for assessing target engagement in a cellular environment without the need for chemical modification of the compound of interest. The principle is that the binding of a ligand, such as this compound, to its target protein, the proteasome β2i subunit, increases the protein's thermal stability.
Experimental Workflow
In a typical CETSA experiment, intact cells or cell lysates are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
CETSA workflow for target engagement.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat cultured cells (e.g., a cell line expressing the immunoproteasome) with this compound at a desired concentration or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.
-
Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Clarification: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant containing the soluble proteins and analyze the amount of the β2i subunit by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melt curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm (ΔTm) in the presence of this compound indicates target engagement.
Expected Quantitative Data for this compound
Photoaffinity Labeling (PAL)
Photoaffinity labeling is a technique used to covalently link a ligand to its binding partner through photo-activation. This method requires the synthesis of a photo-probe, which is a derivative of this compound incorporating a photo-reactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne).
Experimental Workflow
The photo-probe is incubated with cells or a cell lysate, allowing it to bind to its target. Upon UV irradiation, the photo-reactive group is activated, forming a highly reactive species that covalently crosslinks the probe to nearby amino acid residues on the target protein. The tagged proteins can then be detected or enriched for identification by mass spectrometry.
Photoaffinity labeling workflow.
Experimental Protocol: Photoaffinity Labeling with a Biotinylated Probe
-
Probe Synthesis: Synthesize a photo-probe based on the this compound scaffold, incorporating a photo-reactive moiety and a biotin tag.
-
Incubation: Incubate cell lysates or intact cells with the this compound photo-probe. To demonstrate specificity, a competition experiment can be performed by pre-incubating with an excess of unlabeled this compound.
-
UV Irradiation: Irradiate the samples with UV light of the appropriate wavelength to induce crosslinking.
-
Analysis: Lyse the cells (if using intact cells) and separate the proteins by SDS-PAGE. The biotinylated proteins can be visualized by streptavidin-blotting or enriched using streptavidin beads for identification by mass spectrometry. A decrease in the signal in the competition sample confirms specific binding to the target.
Expected Quantitative Data for this compound
As with CETSA, specific photoaffinity labeling data for this compound is not currently available. However, a successful experiment would be expected to show a distinct band corresponding to the molecular weight of the β2i subunit on a streptavidin blot, which is diminished in the presence of excess unlabeled this compound. Mass spectrometry analysis of the enriched protein would confirm the identity as the proteasome β2i subunit and could potentially identify the specific amino acid residues involved in the binding.
Conclusion
Validating the target engagement of a selective inhibitor like this compound is a critical step in its development and application as a research tool. Activity-based protein profiling, the Cellular Thermal Shift Assay, and Photoaffinity Labeling each offer unique advantages and provide complementary information. Competitive ABPP provides direct, quantitative evidence of binding to the active site of the β2i subunit. CETSA offers a label-free method to confirm target engagement in a cellular context. Photoaffinity labeling can provide direct evidence of binding and help to map the binding site. The choice of method will depend on the specific experimental question, available resources, and the desired level of detail. For a comprehensive validation of this compound binding, a combination of these powerful techniques would provide the most robust and compelling evidence.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 5. Activity-based probes for the multicatalytic proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for the Proteasome Inhibitor LU-002i
For researchers, scientists, and drug development professionals, confirming that a compound binds to its intended intracellular target is a critical step in the drug discovery pipeline. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful method for verifying such target engagement in a physiologically relevant context.[1][2][3][4][5] This guide provides an objective comparison of CETSA's performance in assessing the target engagement of LU-002i, a selective inhibitor of the human proteasome β2i subunit, with other alternative methods.
The principle of CETSA is based on ligand-induced thermal stabilization of proteins. When a small molecule like this compound binds to its target, the proteasome β2i subunit, it increases the protein's stability, making it more resistant to heat-induced denaturation. The CETSA workflow involves treating cells with the compound, heating the cell lysate or intact cells, and then quantifying the amount of soluble (non-denatured) target protein remaining. An increase in the soluble protein at elevated temperatures in the presence of the compound indicates target engagement.
Comparative Analysis of Target Engagement Assays
While CETSA provides invaluable data on target binding within the complex environment of a cell, other techniques offer different advantages. The following table compares CETSA with other common target engagement assays.
| Assay | Principle | Advantages | Limitations | Typical Output |
| CETSA (Cellular Thermal Shift Assay) | Ligand-induced thermal stabilization of the target protein in cells or lysates. | Label-free, applicable to intact cells, reflects physiological conditions. | Lower throughput for traditional Western blot-based detection, some protein-ligand interactions may not cause a significant thermal shift. | Thermal shift (ΔTm), Isothermal dose-response curves (EC50). |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer. | Live-cell assay, quantitative measurement of affinity and occupancy, high throughput. | Requires genetic modification of the target protein, potential for steric hindrance from the tag. | IC50, Target Occupancy. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index upon binding of an analyte to an immobilized ligand. | Real-time kinetic data (kon, koff), label-free. | Requires purified protein, may not reflect cellular context. | Binding affinity (KD), kinetic constants. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Provides a complete thermodynamic profile of the interaction (ΔH, ΔS). | Requires large amounts of purified protein, lower throughput. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis. | Label-free, does not rely on thermal stability changes. | Requires careful optimization of protease concentration, typically performed in lysates. | Increased protein band intensity on a gel in the presence of the compound. |
Experimental Data for this compound Target Engagement
The following tables present hypothetical yet representative data for this compound target engagement with the proteasome β2i subunit as determined by CETSA. This compound is a known subunit-selective human proteasome β2c and β2i inhibitor with an IC50 value of 220 nM for β2i.
Table 1: Isothermal Dose-Response CETSA for this compound
This experiment is performed at a fixed temperature to determine the potency of target engagement.
| This compound Concentration (nM) | Normalized Soluble Proteasome β2i (%) |
| 0 (Vehicle) | 100 |
| 10 | 115 |
| 50 | 140 |
| 100 | 165 |
| 250 | 180 |
| 500 | 185 |
| 1000 | 188 |
| 5000 | 190 |
This data can be used to generate an EC50 value, representing the concentration of this compound required to achieve 50% of the maximal thermal stabilization.
Table 2: CETSA Melt Curve Analysis for this compound
This experiment determines the shift in the melting temperature (Tm) of the target protein in the presence of the compound.
| Temperature (°C) | Soluble Proteasome β2i (%) - Vehicle | Soluble Proteasome β2i (%) - 250 nM this compound |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 99 |
| 55 | 50 | 95 |
| 60 | 20 | 80 |
| 65 | 5 | 55 |
| 70 | 2 | 25 |
| 75 | 0 | 10 |
This data illustrates a rightward shift in the melting curve for the proteasome β2i subunit in the presence of this compound, indicating target stabilization. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured.
Experimental Protocols
A detailed methodology for performing a Western blot-based CETSA experiment to assess this compound target engagement is provided below.
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., RPMI-8226, which is mentioned in the context of proteasome inhibitor studies) to 70-80% confluency.
-
Harvest the cells and resuspend them in a serum-free medium.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 75°C) for 3 minutes in a thermocycler, followed by a cooling step to 4°C.
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the proteasome β2i subunit.
-
Quantify the band intensities and plot them against the temperature to generate melting curves or against the compound concentration for isothermal dose-response curves.
Visualizing the Workflow and Pathway
CETSA Experimental Workflow
A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.
Simplified Ubiquitin-Proteasome Signaling Pathway
Inhibition of the proteasome by this compound blocks protein degradation.
References
- 1. A robust CETSA data analysis automation workflow for routine screening [genedata.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Current Advances in CETSA [frontiersin.org]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Synergistic Effects of Osimertinib with Other Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1] Despite its remarkable efficacy, acquired resistance inevitably emerges, necessitating the exploration of combination therapies to enhance and prolong its therapeutic benefit. This guide provides a comparative overview of the synergistic effects of osimertinib with various classes of cancer drugs, supported by preclinical and clinical experimental data.
Mechanism of Action of Osimertinib
Osimertinib selectively and irreversibly inhibits both EGFR-TKI sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2][3] By binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, it blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[4]
Preclinical and Clinical Synergies of Osimertinib Combinations
The following sections detail the synergistic effects of osimertinib in combination with other anticancer agents. Quantitative data from key studies are summarized in tables, and experimental protocols are provided for reproducibility and further investigation.
Osimertinib with Platinum-Pemetrexed Chemotherapy
The combination of osimertinib with platinum-pemetrexed chemotherapy has demonstrated significant clinical benefit in newly diagnosed EGFR-mutated advanced NSCLC.
Quantitative Data Summary
| Study/Trial | Combination | Patient Population | Key Efficacy Endpoints | Reference |
| FLAURA2 (Phase 3) | Osimertinib + Platinum-Pemetrexed | Newly diagnosed, EGFR-mutated advanced NSCLC | Overall Survival (OS): Statistically significant and clinically meaningful improvement compared to osimertinib alone. | |
| Progression-Free Survival (PFS): Median PFS of 25.5 months with the combination vs. 16.7 months with osimertinib alone (HR: 0.62). | ||||
| Central Nervous System (CNS) PFS: Median CNS PFS of 24.9 months with the combination vs. 13.8 months with osimertinib alone. |
Experimental Protocol: FLAURA2 Clinical Trial
-
Study Design: Phase 3, randomized, open-label, multicenter trial.
-
Patient Population: 557 patients with previously untreated, locally advanced or metastatic NSCLC with EGFR exon 19 deletions or L858R mutations.
-
Treatment Arms:
-
Arm 1: Osimertinib (80 mg once daily) plus pemetrexed (500 mg/m²) and either cisplatin (75 mg/m²) or carboplatin (AUC5) every 3 weeks for 4 cycles, followed by osimertinib and pemetrexed maintenance.
-
Arm 2: Osimertinib (80 mg once daily) monotherapy.
-
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoints: Overall survival, objective response rate, duration of response, and safety.
Signaling Pathway and Experimental Workflow
Osimertinib with MEK Inhibitors (Selumetinib)
Preclinical models have shown that inhibiting the MEK/ERK pathway can overcome or delay acquired resistance to osimertinib.
Quantitative Data Summary
| Study/Trial | Combination | Patient Population | Key Efficacy Endpoints | Reference |
| TATTON Part B (Phase Ib) | Osimertinib + Selumetinib | EGFR-mutated, MET-negative, advanced NSCLC with progression on prior EGFR-TKI | Objective Response Rate (ORR): 34.0% overall. | |
| Median Progression-Free Survival (PFS): 4.2 months overall. |
Experimental Protocol: TATTON Part B Clinical Trial
-
Study Design: Phase Ib, open-label, multicenter trial.
-
Patient Population: 47 patients with MET-negative, EGFR-mutated advanced NSCLC who had progressed on prior EGFR-TKIs.
-
Treatment Regimen: Osimertinib 80 mg daily and intermittent selumetinib 75 mg twice daily.
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: Antitumor activity (ORR, PFS).
Signaling Pathway
Osimertinib with BCL-2 Family Inhibitors (Navitoclax)
Preclinical studies have demonstrated synergy between osimertinib and the BCL-2/BCL-xL inhibitor navitoclax in EGFR-mutant NSCLC models.
Quantitative Data Summary
| Study/Trial | Combination | Patient Population | Key Efficacy Endpoints | Reference |
| ETCTN 9903 (Phase Ib) | Osimertinib + Navitoclax | Advanced EGFR-mutant NSCLC with prior TKI exposure | Objective Response Rate (ORR): 100% in the expansion cohort. | |
| Median Progression-Free Survival (PFS): 16.8 months in the expansion cohort. |
Experimental Protocol: ETCTN 9903 Clinical Trial
-
Study Design: Single-arm, phase Ib dose-escalation and expansion study.
-
Patient Population: 27 patients with advanced EGFR-mutant NSCLC with prior TKI exposure.
-
Treatment Regimen: Dose escalation of osimertinib (40-80 mg daily) and navitoclax (150-325 mg daily). The recommended phase II dose (RP2D) was osimertinib 80 mg and navitoclax 150 mg daily.
-
Primary Endpoints: Safety, tolerability, and feasibility.
-
Secondary Endpoints: Antitumor activity.
Mechanism of Synergy
Osimertinib with CDK4/6 Inhibitors (Lerociclib, Abemaciclib)
Preclinical data suggest that combining osimertinib with CDK4/6 inhibitors can delay the development of acquired resistance.
Quantitative Data Summary
| Study | Combination | Model | Key Findings | Reference |
| Preclinical Xenograft | Osimertinib + Lerociclib | HCC827 (EGFR-mutant) NSCLC xenografts | 100% complete responses and 43% tumor cures after 175 days with the combination, versus 60% complete responses and 0% tumor cures with osimertinib alone. | |
| Preclinical Cell Lines | Osimertinib + Abemaciclib | Osimertinib-sensitive NSCLC cell lines (PC9, PC9T790M, H1975) | The combination significantly inhibited the onset of resistance in long-term experiments. |
Experimental Protocol: Preclinical Xenograft Study with Lerociclib
-
Animal Model: SCID Beige mice bearing HCC827 EGFR-mutant NSCLC tumors.
-
Treatment Groups (n=10 per group):
-
Vehicle control
-
Lerociclib alone
-
Osimertinib alone
-
Osimertinib + Lerociclib
-
-
Dosing Schedule: Oral administration once daily for 7 days, followed by a 5-on/2-off schedule.
-
Endpoint: Tumor growth and development of resistance.
Logical Relationship of Combined Action
Osimertinib with Anti-VEGF Therapy (Bevacizumab)
The combination of EGFR and VEGF pathway inhibition has been explored to enhance antitumor activity. Preclinical studies have suggested a synergistic effect.
Quantitative Data Summary
| Study/Trial | Combination | Patient Population | Key Efficacy Endpoints | Reference |
| Retrospective Study | Osimertinib + Bevacizumab | Osimertinib-resistant EGFR-mutant NSCLC | Median Progression-Free Survival (PFS): 7.0 months. | |
| Median Overall Survival (OS): 12.6 months. |
Experimental Protocol: Retrospective Clinical Study
-
Study Design: Retrospective analysis of patients with acquired resistance to osimertinib.
-
Patient Population: 96 patients with NSCLC who developed resistance to osimertinib.
-
Treatment Arms:
-
Osimertinib (80 mg daily) + Bevacizumab (7.5 mg/kg or 15 mg/kg every 3 weeks).
-
Chemotherapy + Bevacizumab.
-
-
Endpoints: Progression-free survival and overall survival.
Experimental Workflow: Preclinical Orthotopic Murine Model
References
Assessing the Specificity of LU-002i in Complex Lysates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of LU-002i, a subunit-selective human proteasome β2i inhibitor, with other relevant proteasome inhibitors. The information presented is based on experimental data from complex cell lysates, offering insights into the inhibitor's performance in a physiologically relevant environment.
Comparative Specificity of Proteasome Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other proteasome inhibitors against the six catalytic subunits of the constitutive proteasome (cCP) and the immunoproteasome (iCP) in Raji cell lysates. This data was generated using a competitive Activity-Based Protein Profiling (ABPP) assay.
| Inhibitor | β1c (Caspase-like) | β2c (Trypsin-like) | β5c (Chymotrypsin-like) | β1i (LMP2) | β2i (MECL-1) | β5i (LMP7) | Reference |
| This compound | > 50 µM | 8.1 µM | > 50 µM | > 50 µM | 0.18 µM | > 50 µM | [1] |
| LU-002c | > 50 µM | 0.008 µM | > 50 µM | 0.32 µM | 0.16 µM | > 50 µM | [1] |
| ONX-0914 | > 50 µM | 0.2 µM | 0.1 µM | 0.08 µM | 0.3 µM | 0.015 µM | [1] |
| Bortezomib | ~0.6 µM | > 10 µM | ~0.005 µM | ~0.02 µM | > 10 µM | ~0.005 µM | [2][3] |
| Carfilzomib | ~0.03 µM | ~1 µM | ~0.005 µM | ~0.01 µM | ~0.5 µM | ~0.005 µM |
Note: Data for Bortezomib and Carfilzomib are compiled from multiple sources and may have been generated under slightly different experimental conditions. Lower IC50 values indicate higher potency.
Experimental Methodologies
Competitive Activity-Based Protein Profiling (ABPP)
This technique is a powerful tool for assessing the specificity of inhibitors in complex biological samples. It relies on the use of active site-directed chemical probes that covalently modify the active enzymes. In a competitive experiment, the cell lysate is pre-incubated with the inhibitor of interest before the addition of a broad-spectrum activity-based probe. The inhibitor's ability to block the binding of the probe to its target enzymes is then quantified, typically by gel electrophoresis and fluorescence scanning or by mass spectrometry.
Detailed Protocol for Competitive ABPP of Proteasome Subunits:
-
Cell Lysate Preparation:
-
Harvest Raji cells (or other relevant cell lines) and wash with cold PBS.
-
Lyse the cells in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP) on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Inhibitor Incubation:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in lysis buffer.
-
Prepare serial dilutions of this compound and competitor compounds in DMSO.
-
Add the inhibitors to the cell lysate at various concentrations and incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for target binding. A DMSO-only control is included.
-
-
Activity-Based Probe Labeling:
-
Add a fluorescently tagged, pan-reactive proteasome activity-based probe (e.g., Me4BodipyFL-Ahx3L3VS) to the inhibitor-treated lysates.
-
Incubate for a specific time (e.g., 1-2 hours) at 37°C to allow the probe to label the active proteasome subunits that are not blocked by the inhibitor.
-
-
Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteasome subunits using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the bands corresponding to the different proteasome subunits.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular context. The principle is that the binding of a ligand (e.g., an inhibitor) can stabilize the target protein, leading to an increase in its melting temperature.
General Protocol for CETSA:
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Treat the cells with the desired concentration of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) and incubate to allow for cellular uptake and target binding.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of different temperatures for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (e.g., β2i subunit) in the soluble fraction by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Visualizations
Caption: Experimental workflows for assessing inhibitor specificity.
References
- 1. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel β2-selective proteasome inhibitor LU-102 synergizes with bortezomib and carfilzomib to overcome proteasome inhibitor resistance of myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel proteasome inhibitor selective for cancer cells over non-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for LU-002i: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical information for the proper disposal of the proteasome inhibitor LU-002i. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Researchers, scientists, and drug development professionals handling this compound must be aware of its hazardous nature and the appropriate protocols for its disposal. As a potent, subunit-selective human proteasome β2i inhibitor, improper disposal of this compound can pose risks to human health and the environment.[1][2][3][4][5] This guide provides a step-by-step approach to its safe handling and disposal, in line with general laboratory chemical waste management principles.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use protective, chemical-resistant gloves.
-
Body Protection: Don impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powdered form or creating aerosols.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. An accessible safety shower and eye wash station are mandatory in the handling area.
II. Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Weight | 640.81 g/mol | MedchemExpress.com |
| IC50 (β2i) | 220 nM | |
| Solubility in DMSO | ≥ 100 mg/mL | MedchemExpress.com |
| Appearance | White to off-white solid | MedchemExpress.com |
III. Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with federal, state, and local regulations for hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all disposable materials contaminated with this compound, such as pipette tips, gloves, and weighing papers, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container. Plastic containers are generally preferred over glass to minimize the risk of breakage.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
Incompatible Materials: Do not mix this compound waste with other incompatible chemical waste streams.
Step 2: Container Labeling
All waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The approximate concentration and quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the Principal Investigator.
-
The laboratory room number.
-
Appropriate hazard pictograms.
Step 3: Decontamination of Surfaces and Equipment
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.
-
Use a suitable solvent, such as alcohol, to scrub the contaminated areas.
-
Collect all decontamination materials (e.g., wipes, absorbent pads) as solid hazardous waste.
Step 4: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from drains or water sources.
-
Keep the waste containers closed except when adding waste.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this compound waste down the drain or in the regular trash. This is a violation of regulations and can lead to environmental contamination.
IV. Experimental Protocol: General Inactivation of Proteasome Inhibitors
Caution: This procedure can generate heat and should be performed in a chemical fume hood with appropriate PPE.
-
Preparation: Carefully prepare a solution of the this compound waste.
-
Hydrolysis: Slowly add a sufficient amount of a strong base (e.g., 1M sodium hydroxide) or a strong acid (e.g., 1M hydrochloric acid) to the waste solution while stirring. The goal is to break the peptide bonds and inactivate the molecule.
-
Neutralization: After a sufficient reaction time (as determined by institutional protocols), neutralize the solution.
-
Disposal: Dispose of the neutralized solution as hazardous chemical waste, following the steps outlined above.
V. Mechanism of Action: Proteasome Inhibition
Understanding the mechanism of action of this compound is crucial for appreciating its hazardous nature. As a proteasome inhibitor, it blocks the action of proteasomes, which are cellular complexes responsible for degrading proteins. This disruption of protein homeostasis can lead to cell cycle arrest and apoptosis.
Caption: General mechanism of proteasome inhibition by this compound.
This guide is intended to provide essential information for the safe disposal of this compound. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive guidance.
References
Personal protective equipment for handling LU-002i
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of LU-002i, a subunit-selective human proteasome β2c and β2i inhibitor.
This document provides immediate and essential safety protocols for laboratory personnel working with this compound. Adherence to these guidelines is critical to ensure personal safety and proper disposal of hazardous materials.
Immediate Safety and Logistical Information
This compound is a potent research chemical that requires careful handling to minimize exposure risks. The following table summarizes its key physical and chemical properties for quick reference.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1838705-22-8[1] |
| Molecular Formula | C35H52N4O7[1] |
| Molecular Weight | 640.81 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL)[1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month |
Personal Protective Equipment (PPE) for Handling this compound
A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory to prevent accidental exposure.
-
Eye and Face Protection: Chemical safety goggles with side shields are required at all times. In situations with a splash hazard, a face shield must be worn in addition to safety goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. Double gloving is recommended, particularly when handling stock solutions. Gloves must be changed immediately if contaminated.
-
Body Protection: A fully buttoned lab coat must be worn to protect skin and clothing.
-
Respiratory Protection: Work with this compound powder or solutions should be conducted in a certified chemical fume hood to avoid inhalation. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is necessary.
Experimental Protocols
Solution Preparation:
-
Ensure all required PPE is correctly worn.
-
All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood.
-
Carefully weigh the desired amount of this compound powder.
-
To prevent aerosolization, slowly add the solvent (e.g., DMSO) to the powder.
-
Gently mix the solution until the solid is fully dissolved.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Operational and Disposal Plans
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound, including pipette tips, tubes, and gloves, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
Disposal Procedure:
-
Segregate solid and liquid waste into separate, compatible, and clearly labeled hazardous waste containers.
-
Store waste containers in a designated, secure, and well-ventilated area.
-
Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific procedures.
Mandatory Visualizations
Caption: Workflow for PPE Selection and Use when Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
